Product packaging for Axitinib sulfoxide(Cat. No.:CAS No. 1347304-18-0)

Axitinib sulfoxide

Cat. No.: B605712
CAS No.: 1347304-18-0
M. Wt: 402.5 g/mol
InChI Key: MAHSNFBPPYMWFB-FMIVXFBMSA-N
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Description

Axitinib sulfoxide is a major inactive metabolite of the tyrosine kinase inhibitor axitinib. It is formed from axitinib primarily by the cytochrome P450 (CYP) isoform CYP3A4 with minor contributions from CYP3A5 and CYP2C19.1>This compound is a major metabolite of Axitinib --- a VEGFR tyrosine kinase inhibitor. Axitinib may be useful in cancer therapy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N4O2S B605712 Axitinib sulfoxide CAS No. 1347304-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHSNFBPPYMWFB-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347304-18-0
Record name Axitinib sulfoxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide
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Record name AXITINIB SULFOXIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Axitinib sulfoxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axitinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma. Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth examination of Axitinib sulfoxide, the principal metabolite of Axitinib. While considered pharmacologically inactive, a thorough understanding of its chemical structure, properties, and formation is critical for comprehensive drug development and clinical pharmacology studies. This document outlines the physicochemical characteristics of this compound, details the metabolic pathways leading to its formation, and presents relevant experimental protocols for its synthesis and quantification.

Chemical Structure and Properties

This compound is the product of the oxidation of the sulfide moiety in the parent Axitinib molecule. This metabolic transformation significantly alters the electronic and steric properties of the compound, rendering it pharmacologically inactive.

Chemical Name: N-methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]-benzamide[1]

Image of the chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1347304-18-0[1]
Molecular Formula C₂₂H₁₈N₄O₂S[1]
Molecular Weight 402.5 g/mol [1]
SMILES O=C(NC)C1=C(S(C2=CC3=C(C(/C=C/C4=NC=CC=C4)=NN3)C=C2)=O)C=CC=C1[1]
Solubility Soluble in DMSO

Signaling Pathway and Pharmacological Inactivity

Axitinib exerts its therapeutic effect by potently inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), primarily VEGFR-1, -2, and -3. This inhibition blocks the downstream signaling cascades responsible for angiogenesis, tumor growth, and metastasis.

The metabolic conversion of Axitinib to this compound is a critical step in its detoxification and elimination pathway. This oxidation is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from CYP1A2 and CYP2C19. The resulting sulfoxide metabolite exhibits significantly diminished pharmacological activity. It has been reported that this compound has approximately 400-fold less in vitro potency against VEGFR-2 compared to the parent compound, Axitinib. This substantial decrease in activity underscores its classification as an inactive metabolite.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_metabolism Metabolism VEGF VEGF VEGFR VEGFR VEGF->VEGFR P1 Downstream Signaling VEGFR->P1 P2 Angiogenesis, Tumor Growth P1->P2 Axitinib Axitinib Axitinib->VEGFR Inhibition CYP3A4_5 CYP3A4/5 Axitinib->CYP3A4_5 Axitinib_Sulfoxide This compound (Inactive) Axitinib_Sulfoxide->VEGFR Greatly Reduced Inhibition CYP3A4_5->Axitinib_Sulfoxide

Axitinib signaling pathway and metabolism.

Experimental Protocols

In Vitro Synthesis of this compound via Biotransformation

This protocol describes the formation of this compound from Axitinib using human liver microsomes (HLMs), mimicking the in vivo metabolic process.

Materials:

  • Axitinib

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • Methanol (ice-cold)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • Centrifuge

  • Incubator

Procedure:

  • Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Add Axitinib to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding 2-3 volumes of ice-cold methanol containing the internal standard.

  • Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.

  • Collect the supernatant for analysis by LC-MS/MS.

cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_workup Sample Workup cluster_analysis Analysis A1 Prepare HLM and Axitinib mixture in buffer A2 Pre-incubate at 37°C A1->A2 B1 Initiate with NADPH system A2->B1 B2 Incubate at 37°C B1->B2 C1 Terminate with cold methanol + IS B2->C1 C2 Vortex and Centrifuge C1->C2 C3 Collect supernatant C2->C3 D1 LC-MS/MS Analysis C3->D1

In vitro biotransformation workflow.
Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma samples, which can be adapted from established methods for Axitinib.

Materials:

  • Plasma samples containing this compound

  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add the internal standard solution.

    • Perform protein precipitation by adding 300 µL of acetonitrile, vortex, and centrifuge.

    • Alternatively, for higher sensitivity, perform SPE or LLE to extract the analyte and remove matrix components.

    • Evaporate the supernatant or extraction solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient elution at a flow rate of 0.4 mL/min.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

Table 2: Biological Activity of Axitinib and this compound

CompoundTargetAssayIC₅₀Reference
Axitinib VEGFR-1Kinase Assay0.1 nM
VEGFR-2Kinase Assay0.2 nM
VEGFR-3Kinase Assay0.1-0.3 nM
PDGFRβKinase Assay1.6 nM
c-KitKinase Assay1.7 nM
This compound VEGFR-2in vitro potency~400-fold less potent than Axitinib

Table 3: Pharmacokinetic Parameters of Axitinib

ParameterValueReference
Time to Peak Plasma Concentration (Tₘₐₓ) 2.5 - 4.1 hours
Plasma Half-life (t₁/₂) 2.5 - 6.1 hours
Absolute Bioavailability 58%
Protein Binding >99%

Conclusion

This compound is the primary, pharmacologically inactive metabolite of Axitinib. Its formation, predominantly through CYP3A4/5-mediated oxidation, represents a key clearance mechanism for the parent drug. While devoid of significant anti-angiogenic activity, a comprehensive understanding of its chemical properties, metabolic fate, and methods for its synthesis and quantification are indispensable for researchers and professionals in the field of drug development. The data and protocols presented in this guide serve as a valuable resource for further investigation into the clinical pharmacology of Axitinib and the broader landscape of tyrosine kinase inhibitor metabolism.

References

Synthesis of Axitinib Sulfoxide: A Technical Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), is a crucial therapeutic agent in the treatment of advanced renal cell carcinoma.[1][2] Understanding its metabolic fate is paramount for comprehensive pharmacological and toxicological assessments. One of its major metabolites is axitinib sulfoxide, formed through the oxidation of the sulfide linkage in the parent molecule, primarily by cytochrome P450 3A4/5 (CYP3A4/5) enzymes.[3][4] As a key metabolite, the availability of a well-characterized this compound reference standard is essential for a variety of research and drug development applications, including pharmacokinetic studies, in vitro metabolic profiling, and as a quantitative standard in analytical methods.

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a reference standard.

Chemical Synthesis of this compound

While this compound is a product of in vivo metabolism, a controlled chemical synthesis is necessary to produce a high-purity reference standard. The synthesis involves the selective oxidation of the thioether group in axitinib.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the oxidation of aryl sulfides to sulfoxides.

Materials:

  • Axitinib (starting material)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Methanol (CH₃OH) or Acetic Acid (CH₃COOH) (solvent)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolution: Dissolve axitinib in a suitable solvent such as methanol or acetic acid.

  • Oxidation: Cool the solution in an ice bath. Add one equivalent of 30% hydrogen peroxide dropwise while stirring. The use of a mild oxidizing agent is crucial to prevent over-oxidation to the corresponding sulfone.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, MS, and HPLC.

Analytical Characterization of this compound Reference Standard

A thorough analytical characterization is imperative to confirm the identity, purity, and suitability of the synthesized this compound as a reference standard.

Table 1: Physicochemical and Analytical Data for Axitinib and this compound
ParameterAxitinibThis compound
Chemical Name N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamideN-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide
CAS Number 319460-85-01347304-18-0
Molecular Formula C₂₂H₁₈N₄OSC₂₂H₁₈N₄O₂S
Molecular Weight 386.47 g/mol 402.47 g/mol
Appearance White to pale yellow solidWhite to off-white solid
Purity (by HPLC) ≥98%≥98%
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of axitinib, with notable downfield shifts for the protons on the aromatic ring adjacent to the sulfoxide group due to the electron-withdrawing nature of the S=O bond.

  • ¹³C NMR: Similarly, the carbon NMR spectrum will show a downfield shift for the carbon atoms directly attached to the sulfoxide group.

Note: For use as a certified reference standard, full experimental ¹H and ¹³C NMR data, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC), should be acquired to unambiguously assign all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Method:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Results:

    • The high-resolution mass spectrum should show the protonated molecular ion [M+H]⁺ at an m/z corresponding to the exact mass of this compound (C₂₂H₁₉N₄O₂S⁺).

    • Tandem MS (MS/MS) experiments should be performed to obtain the fragmentation pattern, which can be compared to that of axitinib to confirm the structure. The fragmentation of axitinib is known to produce a significant daughter ion at m/z 355.96.[1] The fragmentation of the sulfoxide will likely show related fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of the reference standard and for its subsequent use in quantitative analysis.

Experimental Protocol: HPLC Purity Assessment

  • Instrumentation: An HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both axitinib and this compound have significant absorbance (e.g., around 330-340 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., DMSO or methanol).

    • Dilute the stock solution to an appropriate concentration for HPLC analysis.

    • Inject the solution into the HPLC system and record the chromatogram.

    • Determine the purity by calculating the area percentage of the main peak.

Application of this compound as a Reference Standard

This compound reference standard is primarily used for the quantitative analysis of the metabolite in biological matrices and in vitro assays.

Experimental Protocol: Quantitative Analysis of this compound in a Biological Matrix using HPLC

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard of a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Extract axitinib and its metabolites from the biological matrix (e.g., plasma, microsomes) using a suitable method such as protein precipitation or liquid-liquid extraction.

    • Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the calibration standards and the prepared samples into the HPLC system.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Visualizations

Synthetic Pathway

Synthesis Axitinib Axitinib Axitinib_Sulfoxide This compound Axitinib->Axitinib_Sulfoxide Oxidation Oxidizing_Agent H₂O₂ Oxidizing_Agent->Axitinib_Sulfoxide

Caption: Synthetic route for this compound.

Analytical Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS HPLC_Purity HPLC Purity Purification->HPLC_Purity Standard_Prep Prepare Calibration Standards HPLC_Purity->Standard_Prep Sample_Analysis Quantitative HPLC Analysis Standard_Prep->Sample_Analysis

Caption: Workflow for reference standard preparation.

Axitinib Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT Akt PI3K->AKT AKT->Gene_Expression VEGF VEGF VEGF->VEGFR Binds Axitinib Axitinib Axitinib->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway inhibited by axitinib.

References

A Technical Guide to the Role of Cytochrome P450 3A4 in the Metabolic Sulfoxidation of Axitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role played by the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolism of Axitinib, a potent tyrosine kinase inhibitor. The primary focus is on the formation of its major oxidative metabolite, Axitinib sulfoxide. This document synthesizes key findings from in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Introduction to Axitinib Metabolism

Axitinib, an oral inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, is approved for the treatment of advanced renal cell carcinoma.[1][2] Clinical studies with radiolabeled Axitinib have demonstrated that its primary route of clearance from the body is through metabolism.[1][2][3] The metabolic transformation of Axitinib occurs primarily in the liver and involves several enzymatic pathways, with oxidation and glucuronidation being the most significant.

In vitro biotransformation studies have identified a number of metabolites, with the most abundant being this compound (M12) and Axitinib N-glucuronide (M7). These major metabolites are considered to be pharmacologically inactive. This guide will focus on the oxidative pathway leading to the formation of this compound and the central role of CYP3A4 in this process.

The Predominant Role of CYP3A4 in Axitinib Sulfoxidation

Extensive in vitro research utilizing human liver microsomes (HLMs), recombinant human cytochrome P450 enzymes, and specific chemical inhibitors has conclusively identified CYP3A4 as the major enzyme responsible for the metabolism of Axitinib. While other enzymes contribute to a lesser extent, the formation of the sulfoxide metabolite is predominantly catalyzed by CYP3A4.

Phenotyping experiments have demonstrated that Axitinib is primarily metabolized by CYP3A4/5, with minor contributions from CYP1A2 and CYP2C19. Studies using a CYP3A4-specific inhibitor, Cyp3cide, in liver microsomes also expressing CYP3A5, have quantified the relative contributions of these enzymes to the intrinsic clearance of Axitinib. It was determined that approximately 66% of Axitinib's intrinsic clearance is attributable to CYP3A4, with an additional 15% attributed to CYP3A5.

The significant role of CYP3A4 is further underscored by clinical drug-drug interaction studies. Co-administration of Axitinib with ketoconazole, a strong CYP3A4/5 inhibitor, resulted in a 1.5-fold increase in the maximum plasma concentration (Cmax) and a 2-fold increase in the area under the curve (AUC) of Axitinib. Conversely, co-administration with rifampin, a strong CYP3A4/5 inducer, led to a substantial 71% and 79% decrease in Axitinib's Cmax and AUC, respectively.

Quantitative Analysis of Enzyme Kinetics

The kinetics of this compound formation by the primary metabolizing enzymes, CYP3A4 and CYP3A5, have been characterized to understand their efficiency in this metabolic conversion. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.

Table 1: Kinetic Parameters for this compound Formation

EnzymeApparent K_m_ (μM)V_max_ (pmol·min⁻¹·pmol⁻¹)
CYP3A44.09.6
CYP3A51.91.4

Table 2: Contribution of CYP Isoforms to Axitinib Intrinsic Clearance

EnzymeContribution to Intrinsic Clearance (%)
CYP3A466%
CYP3A515%
Other (CYP2C19, CYP1A2, etc.)Minor

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments used to elucidate the role of CYP3A4 in Axitinib metabolism.

This experiment aims to identify which specific cytochrome P450 enzymes are capable of metabolizing Axitinib.

  • Materials:

    • Recombinant human CYP enzymes (CYP3A4, CYP3A5, CYP1A2, CYP2C19, etc.) co-expressed with NADPH-cytochrome P450 reductase in a microsomal system.

    • Axitinib stock solution (e.g., in DMSO).

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • Potassium phosphate buffer (pH 7.4).

  • Incubation Protocol:

    • Prepare incubation mixtures in potassium phosphate buffer containing the recombinant CYP enzyme and Axitinib at a specified concentration.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range for product formation.

    • Terminate the reaction by adding a quenching solvent, such as acetonitrile, which may also contain an internal standard for analytical purposes.

    • Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

  • Analytical Method:

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to identify and quantify the formation of this compound and other potential metabolites.

This experiment confirms the involvement of specific CYP isoforms in Axitinib metabolism within a more complex biological matrix.

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • Selective chemical inhibitors for various CYP isoforms (e.g., Ketoconazole for CYP3A4/5, Cyp3cide specifically for CYP3A4).

    • Axitinib stock solution.

    • NADPH regenerating system.

    • Potassium phosphate buffer (pH 7.4).

  • Incubation Protocol:

    • Prepare incubation mixtures containing HLMs, Axitinib, and the specific chemical inhibitor (or vehicle control) in potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C to allow the inhibitor to interact with the enzymes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Follow the incubation, termination, and sample processing steps as described in the recombinant enzyme protocol.

  • Data Analysis:

    • Quantify the formation of this compound in the presence and absence of each inhibitor.

    • A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform in Axitinib metabolism.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

G cluster_0 cluster_1 Axitinib Axitinib CYP3A4 CYP3A4 (Major Pathway, ~66%) Axitinib->CYP3A4 CYP3A5 CYP3A5 (~15%) Axitinib->CYP3A5 Other_CYPs CYP1A2, CYP2C19 (Minor) Axitinib->Other_CYPs UGT1A1 UGT1A1 Axitinib->UGT1A1 M12 This compound (M12) (Pharmacologically Inactive) Other_Metabolites Other Minor Metabolites M7 Axitinib N-glucuronide (M7) CYP3A4->M12 CYP3A5->M12 Other_CYPs->Other_Metabolites UGT1A1->M7

Caption: Axitinib Metabolic Pathway.

G cluster_0 Experimental Setup cluster_1 Incubation cluster_2 Analysis HLM Human Liver Microsomes (HLM) Incubation Incubate at 37°C HLM->Incubation rCYP Recombinant CYP Enzymes rCYP->Incubation Axitinib Axitinib Substrate Axitinib->Incubation NADPH NADPH System NADPH->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Interpretation (Metabolite Quantification) LCMS->Data

Caption: In Vitro Metabolism Workflow.

Conclusion

The metabolic clearance of Axitinib is a complex process involving multiple enzymes, but the formation of its primary oxidative metabolite, this compound, is predominantly and decisively catalyzed by CYP3A4. Quantitative data from in vitro studies confirm that CYP3A4 is responsible for the majority of Axitinib's intrinsic clearance. This knowledge is paramount for drug development professionals and researchers, as it informs predictions of drug-drug interactions and helps to guide dosing recommendations, particularly when Axitinib is co-administered with known CYP3A4 inhibitors or inducers. A thorough understanding of this key metabolic pathway is essential for the safe and effective clinical use of Axitinib.

References

The Comprehensive Guide to the Discovery and Identification of Axitinib Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] These receptors are crucial for angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis.[2][3] By inhibiting these receptors, Axitinib effectively cuts off the blood supply to tumors, thereby hindering their growth and progression.[4] Understanding the metabolic fate of Axitinib is paramount for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the discovery and identification of Axitinib metabolites, detailing the experimental protocols and presenting key quantitative data.

Axitinib Signaling Pathway

Axitinib exerts its therapeutic effect by inhibiting the signaling pathways mediated by VEGFRs. The binding of vascular endothelial growth factor (VEGF) to its receptor triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Axitinib blocks the ATP-binding site of the VEGFRs, thereby inhibiting their kinase activity and preventing the phosphorylation necessary to initiate these downstream signals.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGFR Signaling_Cascade Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Signaling_Cascade Activates VEGF VEGF VEGF->VEGFR Binds to Axitinib Axitinib Axitinib->VEGFR Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling_Cascade->Angiogenesis Promotes

Caption: Axitinib Inhibition of the VEGFR Signaling Pathway.

Metabolic Pathways of Axitinib

Axitinib undergoes extensive metabolism, primarily in the liver. The main metabolic pathways are oxidation and glucuronidation. The cytochrome P450 (CYP) enzyme system, specifically CYP3A4 and CYP3A5, plays a major role in the oxidative metabolism of Axitinib. To a lesser extent, CYP1A2 and CYP2C19 are also involved. Uridine diphosphate glucuronosyltransferase (UGT) 1A1 is the primary enzyme responsible for the glucuronidation of Axitinib.

The major metabolites identified in human plasma are an N-glucuronide product (M7) and a sulfoxide product (M12). Both of these major metabolites are considered pharmacologically inactive.

cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Glucuronidation) Axitinib Axitinib M12 M12 (Sulfoxide) Axitinib->M12 CYP3A4/5 (major) CYP2C19 (minor) Other_Oxidative Other Oxidative Metabolites (M9, M12a, M14/15) Axitinib->Other_Oxidative CYP450 M7 M7 (N-glucuronide) Axitinib->M7 UGT1A1 (major) M8a M8a (Methylhydroxy glucuronide) Axitinib->M8a CYP450 then UGT M5 M5 (Carboxylic Acid) Other_Oxidative->M5 Further Oxidation & Rearrangement

Caption: Metabolic Pathways of Axitinib.

Quantitative Analysis of Axitinib and its Metabolites

Following a single oral dose of 5 mg of radiolabeled [14C]Axitinib in healthy human subjects, the parent drug and its metabolites were quantified in plasma, urine, and feces.

Table 1: Quantitative Data of Axitinib and its Major Metabolites in Human Plasma (0-12 hours)
Analyte% of RadioactivityPharmacological Activity
Axitinib50.4%Active
M7 (N-glucuronide)22.5%Inactive
M12 (Sulfoxide)16.2%Inactive

Data from a study involving a single 5 mg oral dose of [14C]Axitinib in healthy subjects.

Table 2: Excretion of Axitinib and its Metabolites
Excretion Route% of Administered DoseMajor Components
Urine 22.7%M5 (Carboxylic acid, 5.7%), M12 (Sulfoxide, 3.5%), M7 (N-glucuronide, 2.6%), M9 (Sulfoxide/N-oxide, 1.7%), M8a (Methylhydroxy glucuronide, 1.3%)
Feces 37.0%Unchanged Axitinib (12%), M14/15 (Mono-oxidation/sulfone, 5.7%), M12a (Epoxide, 5.1%), Unidentified metabolite (5.0%)

Data represents the median percentage of the radioactive dose recovered.

Experimental Protocols for Metabolite Identification

The identification and characterization of Axitinib metabolites involved a combination of in vivo and in vitro studies, coupled with advanced analytical techniques.

In Vivo Human Mass Balance Study
  • Objective: To determine the absorption, metabolism, and excretion of Axitinib in humans.

  • Methodology:

    • A single oral dose of 5 mg of [14C]Axitinib (100 µCi) was administered to fasted healthy human subjects (N=8).

    • Blood, urine, and feces samples were collected at various time points.

    • Plasma samples were analyzed for total radioactivity and for the concentrations of Axitinib and its metabolites.

    • Urine and feces were analyzed for total radioactivity and to identify the excreted metabolites.

    • Metabolite profiling was performed using high-performance liquid chromatography (HPLC) with radiometric detection.

    • Structural elucidation of the metabolites was achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Metabolism Studies
  • Objective: To identify the enzymes responsible for the metabolism of Axitinib.

  • Methodology:

    • Human Liver Microsomes (HLMs): Axitinib was incubated with HLMs in the presence of NADPH (for CYP-mediated metabolism) and UDPGA (for UGT-mediated metabolism).

    • Recombinant Human Cytochrome P450s and UGTs: To pinpoint the specific enzymes, Axitinib was incubated with a panel of recombinant human CYP and UGT enzymes.

    • Chemical Inhibition: Selective chemical inhibitors of specific CYP and UGT enzymes were used in incubations with HLMs to determine the contribution of each enzyme to Axitinib metabolism.

    • The formation of metabolites was monitored over time, and kinetic parameters (Km and Vmax) were determined.

Analytical Techniques
  • LC-MS/MS: This was the primary technique used for the separation, detection, and structural characterization of Axitinib and its metabolites in biological matrices. It provides information on the molecular weight and fragmentation patterns of the analytes.

  • NMR Spectroscopy: Used for the definitive structural elucidation of key metabolites, providing detailed information about the chemical structure.

cluster_0 In Vivo Studies cluster_1 In Vitro Studies cluster_2 Analytical Techniques Human_Study Human Mass Balance Study ([14C]Axitinib) Sample_Collection Sample Collection (Plasma, Urine, Feces) Human_Study->Sample_Collection LCMS LC-MS/MS Analysis Sample_Collection->LCMS Metabolite Profiling HLM Human Liver Microsomes (HLMs) HLM->LCMS rEnzymes Recombinant Enzymes (CYPs, UGTs) rEnzymes->LCMS Inhibitors Chemical Inhibition Assays Inhibitors->LCMS NMR NMR Spectroscopy LCMS->NMR Structural Elucidation Metabolite_ID Metabolite Identification & Quantification NMR->Metabolite_ID Definitive Structure

Caption: Experimental Workflow for Axitinib Metabolite Identification.

Conclusion

The metabolism of Axitinib is well-characterized, with oxidation and glucuronidation being the primary routes of elimination. The major circulating metabolites, M7 (N-glucuronide) and M12 (sulfoxide), are pharmacologically inactive. The identification of the metabolic pathways and the enzymes involved, primarily CYP3A4/5 and UGT1A1, is crucial for predicting and managing potential drug-drug interactions. The comprehensive approach, combining in vivo and in vitro studies with advanced analytical techniques, provides a robust framework for understanding the disposition of Axitinib in humans, thereby supporting its safe and effective use in the treatment of advanced renal cell carcinoma.

References

Axitinib Sulfoxide: A Comprehensive Technical Guide on the Major Human Plasma Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib, a potent and selective second-generation tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of advanced renal cell carcinoma. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic and metabolic fate within the body. This technical guide provides an in-depth exploration of axitinib sulfoxide (M12), one of the two major human plasma metabolites of axitinib. While pharmacologically inactive, understanding the formation, circulation, and quantification of this compound is paramount for a comprehensive assessment of axitinib's disposition in humans. This document outlines the metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols for the analysis of axitinib and its metabolites.

Metabolic Pathway of Axitinib

Axitinib undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key oxidative transformation.

The metabolic conversion of axitinib to its sulfoxide metabolite is primarily catalyzed by CYP3A4 and CYP3A5, with minor contributions from CYP1A2 and CYP2C19.[1][2][3][4][5] This metabolic process represents a major clearance pathway for the parent drug. Alongside this compound, another significant metabolite found in human plasma is axitinib N-glucuronide (M7), formed via UGT-mediated conjugation, predominantly by UGT1A1. Both this compound and axitinib N-glucuronide are considered pharmacologically inactive, with significantly less potency against VEGFR-2 compared to the parent compound.

Axitinib Axitinib Sulfoxide This compound (M12) (Inactive) Axitinib->Sulfoxide CYP3A4/5 >> CYP1A2, CYP2C19 Glucuronide Axitinib N-glucuronide (M7) (Inactive) Axitinib->Glucuronide UGT1A1 Other Other Minor Metabolites Axitinib->Other CYP Enzymes

Metabolic pathway of axitinib.

Pharmacokinetics of Axitinib and its Major Metabolites

Following oral administration, axitinib is rapidly absorbed, reaching maximum plasma concentrations (Tmax) within 4 hours. The parent drug has a half-life ranging from 2.5 to 6.1 hours. In human plasma, axitinib and its two major metabolites, this compound and axitinib N-glucuronide, account for the majority of the circulating radioactivity after administration of radiolabeled axitinib.

Table 1: Quantitative Pharmacokinetic and Metabolite Data for Axitinib in Human Plasma

ParameterAxitinibThis compound (M12)Axitinib N-glucuronide (M7)Reference
Relative Abundance in Plasma (0-12h, % of radioactivity) 50.4%22.5%16.2%
Relative Abundance in Plasma (% of circulating radioactivity) ~20%~20%~50%
Pharmacological Activity ActiveInactiveInactive
Median Tmax (Parent Drug) 2.2 - 4.1 hours--
Geometric Mean Cmax (Parent Drug, 5 mg dose) 27.8 ng/mL--
Geometric Mean AUC24 (Parent Drug, 5 mg dose) 265 ng·h/mL--
Plasma Half-life (Parent Drug) 2.5 - 6.1 hours--

Note: Specific Cmax, AUC, and half-life values for the metabolites are not extensively reported in the literature, with data primarily presented as a percentage of total circulating radioactivity.

Experimental Protocols for Quantification in Human Plasma

The simultaneous quantification of axitinib and its metabolites in human plasma is crucial for pharmacokinetic studies. The following protocol is a representative example based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of axitinib).

  • Vortex the mixture for 15-30 seconds to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 11,000 rcf) for 5 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

  • For some methods, the supernatant may be further diluted with mobile phase A before injection.

2. Chromatographic Separation (LC)

  • Column: A C18 or phenyl reversed-phase column is typically used for separation (e.g., Waters XBridge® Phenyl, 3.5 μm, 2.1 x 50 mm).

  • Mobile Phase: A gradient elution is commonly employed using a two-solvent system:

    • Mobile Phase A: Water/methanol (9:1, v/v) with 10 mM ammonium bicarbonate or 0.1% formic acid.

    • Mobile Phase B: Methanol/water (9:1, v/v) with 10 mM ammonium bicarbonate or acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate is 400 µL/min.

  • Column Temperature: Maintained at ambient temperature.

3. Detection (MS/MS)

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for axitinib, this compound, and the internal standard are monitored.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Reversed-Phase) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Calibration Curve) MS->Quantification

Experimental workflow for plasma analysis.

Conclusion

This compound stands as a pivotal metabolite in the human disposition of axitinib. Although pharmacologically inactive, its significant presence in plasma underscores the importance of oxidative metabolism in the clearance of the parent drug. A thorough understanding of its formation via CYP3A4/5 and its relative plasma concentrations is essential for a complete pharmacokinetic profile of axitinib. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of axitinib and its metabolites, which is fundamental for ongoing research, clinical trial monitoring, and optimizing therapeutic strategies for patients with advanced renal cell carcinoma.

References

A Technical Deep Dive: Comparative Pharmacological Activity of Axitinib and its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axitinib, a potent and selective second-generation tyrosine kinase inhibitor, is a cornerstone in the management of advanced renal cell carcinoma. Its mechanism of action is centered on the inhibition of vascular endothelial growth factor receptors (VEGFRs), crucial mediators of tumor angiogenesis. Following administration, Axitinib is extensively metabolized, primarily by the cytochrome P450 enzyme system, leading to the formation of several metabolites. Among these, Axitinib sulfoxide (M12) is a major circulating metabolite. This technical guide provides an in-depth comparative analysis of the pharmacological activity of Axitinib and this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the pertinent signaling pathways. The evidence presented unequivocally demonstrates that Axitinib is the pharmacologically active moiety, while its sulfoxide metabolite is essentially inactive.

Introduction

Axitinib is an oral, small-molecule inhibitor of VEGFR-1, -2, and -3, which are key drivers of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. By blocking the ATP-binding site of these receptors, Axitinib inhibits their phosphorylation and downstream signaling, thereby impeding the pro-angiogenic cascade. The clinical efficacy of Axitinib is well-established; however, a comprehensive understanding of its metabolic fate and the pharmacological profile of its metabolites is essential for a complete picture of its therapeutic action and potential drug-drug interactions. This guide focuses on the comparative pharmacology of Axitinib and its primary oxidative metabolite, this compound.

Comparative Pharmacological Activity: Axitinib vs. This compound

The central finding of multiple in vitro studies is that this compound is pharmacologically inactive or possesses significantly diminished activity compared to the parent compound, Axitinib. This is a critical aspect of Axitinib's profile, as it indicates that the therapeutic effect is directly attributable to the parent drug and not its major metabolite.

Data Presentation: In Vitro Potency

The following table summarizes the quantitative data on the in vitro potency of Axitinib and this compound against key kinase targets.

CompoundTargetAssay TypeIC50 (nM)Fold Difference (vs. Axitinib)Reference
Axitinib VEGFR-2Kinase Inhibition0.2-[1]
This compound VEGFR-2Kinase Inhibition>80 (≥400-fold less potent)≥400[1]
Axitinib VEGFR-1Kinase Inhibition0.1-[1]
Axitinib VEGFR-3Kinase Inhibition0.1-0.3-[1]
Axitinib PDGFRβKinase Inhibition1.6-[1]
Axitinib c-KitKinase Inhibition1.7-

Signaling Pathways

Axitinib exerts its anti-angiogenic effects by inhibiting the VEGFR signaling cascade. The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that ultimately lead to endothelial cell proliferation, migration, survival, and permeability. Axitinib blocks the initial autophosphorylation step, thereby inhibiting the entire downstream cascade.

Axitinib's Mechanism of Action: VEGFR Signaling Inhibition

Axitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds P_VEGFR Phosphorylated VEGFR (Dimerized) VEGFR->P_VEGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, PLCγ/PKC, etc.) P_VEGFR->Downstream Activates Axitinib Axitinib Axitinib->P_VEGFR Inhibits Response Angiogenic Response (Proliferation, Migration, Survival) Downstream->Response Leads to

Caption: Axitinib inhibits VEGFR signaling by blocking receptor autophosphorylation.

Overview of the VEGFR Signaling Cascade

VEGFR_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_plcg PLCγ/PKC Pathway cluster_ras Ras/MAPK Pathway VEGFR VEGFR Activation PI3K PI3K VEGFR->PI3K PLCG PLCγ VEGFR->PLCG Ras Ras VEGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Endothelial Nitric Oxide Synthase (eNOS) mTOR->Survival PKC PKC PLCG->PKC Permeability Increased Vascular Permeability PKC->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation

Caption: Major downstream signaling pathways activated by VEGFR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the pharmacological activity of Axitinib and its metabolites.

VEGFR-2 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a synthetic substrate by the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium cryptate-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Axitinib and this compound (dissolved in DMSO)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of Axitinib and this compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • In a 384-well plate, add 2 µL of the compound dilution.

  • Add 4 µL of a solution containing the VEGFR-2 kinase and the biotinylated peptide substrate in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final concentrations of kinase, substrate, and ATP should be optimized for robust signal-to-background.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of a detection mixture containing the europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in a detection buffer containing EDTA.

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • The HTRF ratio (665 nm / 620 nm * 10,000) is calculated. The percent inhibition is determined relative to controls (no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition).

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (e.g., Matrigel®)

  • Axitinib and this compound (dissolved in DMSO)

  • 96-well culture plates

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

Procedure:

  • Thaw the Basement Membrane Extract on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

  • Prepare serial dilutions of Axitinib and this compound in EGM-2.

  • Add 100 µL of the HUVEC suspension to each well of the solidified matrix.

  • Immediately add 100 µL of the compound dilutions to the respective wells. The final DMSO concentration should be non-toxic to the cells (e.g., <0.1%).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • (Optional for fluorescent imaging) Add Calcein AM to the wells and incubate for 30 minutes.

  • Visualize and capture images of the tube formation using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Synthesis of this compound

This compound can be synthesized from Axitinib via oxidation. While specific patented processes exist for large-scale synthesis, a general laboratory-scale procedure would involve the following steps:

Materials:

  • Axitinib

  • An oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

  • A suitable solvent (e.g., dichloromethane or methanol)

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Dissolve Axitinib in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent to the Axitinib solution while stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench any excess oxidizing agent.

  • Extract the product into an organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography or preparative HPLC to obtain pure this compound.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative pharmacological evaluation of a drug and its metabolite.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Axitinib Axitinib (Parent Drug) Synthesis Oxidation Reaction Axitinib->Synthesis KinaseAssay VEGFR-2 Kinase Inhibition Assay (HTRF) Axitinib->KinaseAssay TubeAssay Endothelial Cell Tube Formation Assay Axitinib->TubeAssay Sulfoxide This compound Synthesis->Sulfoxide Sulfoxide->KinaseAssay Sulfoxide->TubeAssay IC50 IC50 Determination KinaseAssay->IC50 TubeAssay->IC50 Comparison Comparative Potency Analysis IC50->Comparison

Caption: Workflow for comparing the in vitro activity of Axitinib and its sulfoxide.

Conclusion

The data and experimental evidence overwhelmingly indicate that Axitinib is a highly potent inhibitor of VEGFRs, while its major metabolite, this compound, is pharmacologically inactive. This clear distinction is crucial for understanding the clinical pharmacology of Axitinib, as it confirms that the parent drug is solely responsible for the observed therapeutic efficacy. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon these findings in the context of drug discovery and development. The visualization of the relevant signaling pathways further elucidates the mechanism by which Axitinib exerts its anti-angiogenic effects. This comprehensive technical guide underscores the importance of characterizing the pharmacological activity of drug metabolites to fully comprehend a drug's in vivo behavior.

References

Axitinib Sulfoxide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1347304-18-0

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with Axitinib sulfoxide. It provides detailed information on its analytical standards, experimental protocols for its quantification, and its metabolic pathway.

Physicochemical Properties and Analytical Standards

This compound is the major inactive metabolite of Axitinib, a potent tyrosine kinase inhibitor.[1][2] Its analytical standards are crucial for accurate quantification in research and clinical settings.

PropertyValueReference
CAS Number 1347304-18-0[3][4]
Molecular Formula C₂₂H₁₈N₄O₂S[3]
Molecular Weight 402.47 g/mol
Chemical Name N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]-benzamide
Appearance White to light-yellow powder
Solubility Soluble in DMSO and Methanol.
Storage 2-8°C or -20°C for long-term storage.

Analytical Standard Suppliers:

This compound analytical standards can be procured from various reputable suppliers, including:

  • Biosynth

  • Allmpus

  • GlpBio

  • Cayman Chemical

  • LGC Standards

  • Cleanchem

  • Simson Pharma

  • Toronto Research Chemicals (TRC)

Metabolic Pathway of Axitinib to this compound

Axitinib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The formation of this compound (M12) is the major metabolic pathway, predominantly catalyzed by CYP3A4, with minor contributions from CYP3A5 and CYP2C19.

Axitinib Metabolism Metabolic Pathway of Axitinib to this compound cluster_cyp Cytochrome P450 Enzymes Axitinib Axitinib Sulfoxide This compound (M12) (Major Metabolite) Axitinib->Sulfoxide Oxidation Other Other Minor Metabolites Axitinib->Other Oxidation / Glucuronidation CYP3A4 CYP3A4 (Major) CYP3A4->Axitinib CYP3A5 CYP3A5 (Minor) CYP3A5->Axitinib CYP2C19 CYP2C19 (Minor) CYP2C19->Axitinib

Metabolic conversion of Axitinib to its sulfoxide metabolite.

Enzyme Kinetics for this compound Formation:

The following table summarizes the kinetic parameters for the formation of this compound by the primary metabolizing enzymes.

EnzymeKm (μM)Vmax (pmol/min/pmol CYP)
CYP3A44.09.6
CYP3A51.91.4

Analytical Methodologies

The quantification of Axitinib and its metabolites, including this compound, in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

While specific methods for this compound are not extensively published, the principles for its analysis can be adapted from validated methods for Axitinib.

Typical HPLC Parameters for Axitinib Analysis:

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., Kromosil 150 mm x 4.6 mm, 5 µm; Altima C18, 150 x 4.6 mm, 5µm; Symmetry ODS C18 4.6 x 250mm, 5μm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, triethylamine buffer) and an organic solvent (e.g., acetonitrile, methanol). The ratio can vary, for example, 65:35 v/v (buffer:acetonitrile).
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength of 320 nm or 338 nm.
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation Protocol (Plasma):

  • Protein Precipitation: To 250 µL of plasma, add 2 mL of acetonitrile.

  • Vortexing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 3200 rpm for 3 minutes.

  • Collection: Collect the supernatant (organic layer).

  • Injection: Inject the collected supernatant directly into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of Axitinib and its metabolites.

Typical LC-MS/MS Parameters for Axitinib Analysis:

ParameterTypical Conditions
Liquid Chromatography
Column C18 reverse-phase column (e.g., AcQuity UHPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm; Zorbax C18, 50 mm x 4.6 mm, 5µm)
Mobile Phase Gradient elution with a mixture of aqueous and organic phases, often containing a modifier like formic acid or ammonium formate.
Mass Spectrometry
Ionization Electrospray Ionization (ESI) in positive mode.
Detection Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
MRM Transition For Axitinib: m/z 387.40 > 356.05

Sample Preparation Protocol (Plasma) for LC-MS/MS:

  • Supported Liquid Extraction (SLE): Utilize an SLE plate for sample cleanup to remove proteins and phospholipids.

  • Elution: Elute the analyte of interest using an appropriate organic solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a research setting.

Analytical_Workflow General Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Microsomes) Extraction Extraction (Protein Precipitation or SLE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC Liquid Chromatography (HPLC or UPLC) Concentration->LC Detection Detection (UV or MS/MS) LC->Detection Integration Peak Integration & Quantification Detection->Integration Reporting Reporting & Analysis Integration->Reporting Standard Preparation of Analytical Standards Standard->Sample Method Method Development & Validation Method->LC

References

An In-depth Technical Guide to the Metabolic Pathways of Axitinib Leading to Sulfoxide Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways responsible for the biotransformation of Axitinib, with a specific focus on the formation of its sulfoxide metabolite. The document details the key enzymes involved, presents quantitative kinetic data, outlines relevant experimental protocols, and provides visual diagrams to illustrate the core metabolic processes and workflows.

Overview of Axitinib Metabolism

Axitinib, an oral inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, is approved for the treatment of advanced renal cell carcinoma.[1][2][3] Its clearance from the body is primarily driven by extensive metabolism, predominantly occurring in the liver.[4][5] In vitro and human studies using [¹⁴C]-labeled Axitinib have identified several metabolic pathways, with the main routes being oxidation and N-glucuronidation.

The two most significant metabolites found in human plasma are Axitinib N-glucuronide (M7) and Axitinib sulfoxide (M12). While the N-glucuronide is the most abundant circulating metabolite, the formation of the sulfoxide represents a key oxidative pathway. Both of these major metabolites are considered pharmacologically inactive, with significantly less potency against VEGFR-2 compared to the parent drug.

The Core Sulfoxidation Pathway

The primary oxidative transformation of Axitinib leads to the formation of this compound (M12). This metabolic reaction is catalyzed almost exclusively by the cytochrome P450 (CYP) enzyme system.

Key Enzymes in Sulfoxide Formation

Phenotyping experiments utilizing human liver microsomes (HLMs), recombinant CYP enzymes, and selective chemical inhibitors have conclusively identified CYP3A4 as the principal enzyme responsible for Axitinib's conversion to its sulfoxide metabolite. CYP3A5 also contributes to this pathway, but to a lesser extent. Studies have shown that CYP3A4 is responsible for approximately 66% of Axitinib's intrinsic clearance, with CYP3A5 accounting for about 15%. Minor contributions to Axitinib's overall metabolism also come from CYP2C19 and CYP1A2.

The sulfoxide metabolite (M12) can undergo further oxidation to form other minor metabolites, such as a sulfoxide/N-oxide (M9) and a sulfone (M14/M15).

Below is a diagram illustrating the primary metabolic pathway for this compound formation.

G cluster_main Axitinib Sulfoxidation Pathway cluster_enzymes Axitinib Axitinib M12 This compound (M12) (Pharmacologically Inactive) Axitinib->M12 Oxidation M9_M15 Further Oxidation Products (e.g., M9, M15) M12->M9_M15 Further Oxidation CYP3A4 CYP3A4 (Major) CYP3A4->M12 CYP3A5 CYP3A5 (Minor) CYP3A5->M12

Caption: Metabolic pathway of Axitinib to this compound (M12).

Quantitative Metabolic Data

Quantitative analysis of enzyme kinetics and metabolite abundance provides crucial insights into the pharmacokinetics of Axitinib. The data below has been compiled from in vitro studies using human liver microsomes and recombinant enzymes, as well as from human plasma analysis.

Table 1: Enzyme Kinetic Parameters for this compound (M12) Formation

This table summarizes the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of this compound catalyzed by the primary CYP isozymes.

EnzymeKm (μM)Vmax (pmol·min⁻¹·pmol⁻¹)
CYP3A4 4.09.6
CYP3A5 1.91.4
Table 2: Relative Abundance of Axitinib and Major Metabolites in Human Plasma

This table shows the distribution of Axitinib and its two main metabolites as a percentage of total radioactivity in human plasma following a single oral dose of [¹⁴C]axitinib.

CompoundMetabolite ID% of Circulating Radioactivity
Axitinib Parent Drug22.5%
Axitinib N-glucuronide M750.4%
This compound M1216.2%

Experimental Protocols

The characterization of Axitinib's metabolic pathways involves several key in vitro experiments. The methodologies described below are fundamental to identifying the metabolites and the enzymes responsible for their formation.

Metabolite Profiling in Human Liver Microsomes (HLMs)

This protocol is designed to identify the primary metabolites of Axitinib formed in a general hepatic system.

  • Incubation Mixture Preparation : A typical incubation mixture contains pooled HLMs (e.g., 0.5 mg/mL), Axitinib (e.g., 1-10 µM), and a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Initiation of Reaction : The metabolic reaction is initiated by adding an NADPH-regenerating system (cofactor for CYP enzymes). For identifying glucuronide conjugates, UDPGA is also added.

  • Incubation : The mixture is incubated at 37°C for a specified time (e.g., 60 minutes), with agitation.

  • Reaction Termination : The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for quantification. This step also serves to precipitate proteins.

  • Sample Processing : The terminated mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and metabolites, is collected.

  • Analysis : The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify Axitinib and its metabolites. The structures of metabolites are often confirmed using synthesized reference standards.

P450 Reaction Phenotyping

This experiment identifies the specific CYP isoforms responsible for a given metabolic transformation (e.g., sulfoxide formation). It typically involves two parallel approaches.

  • Recombinant CYP Enzymes (rCYPs) :

    • Protocol : Axitinib is incubated separately with a panel of individual, commercially available recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5, CYP1A2, CYP2C19, etc.) in the presence of an NADPH-regenerating system.

    • Analysis : The formation of the sulfoxide metabolite (M12) is monitored over time for each specific isozyme using LC-MS/MS. The isozymes that produce the highest amount of the metabolite are identified as the primary contributors.

  • Selective Chemical Inhibition in HLMs :

    • Protocol : Axitinib is incubated with pooled HLMs in the presence of various selective chemical inhibitors, each specific to a particular CYP isozyme. For example, Cyp3cide or ketoconazole are used as potent inhibitors of CYP3A4. A control incubation without any inhibitor is run in parallel.

    • Analysis : The rate of sulfoxide formation in the presence of each inhibitor is compared to the control rate. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates that the corresponding enzyme plays a major role in the metabolic pathway.

Below is a diagram illustrating a typical experimental workflow for studying Axitinib metabolism.

G cluster_workflow Experimental Workflow for Axitinib Metabolism Study Incubation Step 1: Incubation Axitinib + HLMs/rCYPs + Cofactors (NADPH) Termination Step 2: Reaction Termination (e.g., Cold Acetonitrile) Incubation->Termination Processing Step 3: Sample Processing (Centrifugation) Termination->Processing Analysis Step 4: LC-MS/MS Analysis Processing->Analysis Data Step 5: Data Interpretation (Metabolite ID & Quantification) Analysis->Data

Caption: General workflow for in vitro Axitinib metabolism studies.

Conclusion

The metabolic clearance of Axitinib is a well-characterized process primarily involving oxidation and glucuronidation. The formation of the major oxidative metabolite, this compound (M12), is predominantly mediated by the CYP3A4 enzyme, with a smaller contribution from CYP3A5. Quantitative kinetic data confirms the efficiency of this pathway. The detailed experimental protocols outlined in this guide provide a robust framework for researchers in drug development to investigate the metabolism of Axitinib and other xenobiotics, ensuring a thorough understanding of their pharmacokinetic and dispositional properties.

References

In Vivo Axitinib Metabolite Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of in vivo studies on the metabolite profiling of axitinib.

Introduction to Axitinib Metabolism

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. It is primarily metabolized in the liver, with cytochrome P450 (CYP) 3A4 and CYP3A5 being the major enzymes involved. To a lesser extent, CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 also contribute to its metabolism. The primary metabolic pathways are oxidation and glucuronidation. The two major circulating metabolites in human plasma are a pharmacologically inactive N-glucuronide product (M7) and a sulfoxide product (M12).

Human In Vivo Metabolite Profiling

A pivotal human study involving the administration of a single oral 5 mg dose of [14C]axitinib to eight healthy male subjects provides the most comprehensive in vivo metabolite data to date.

Experimental Protocol: Human [14C]Axitinib Study
  • Subjects: Eight healthy male volunteers.

  • Dose Administration: A single oral dose of 5 mg (100 µCi) of [14C]axitinib was administered after an overnight fast.

  • Sample Collection:

    • Blood: Serial blood samples were collected at various time points post-dose to characterize the pharmacokinetic profile of axitinib and its metabolites.

    • Urine and Feces: Urine and feces were collected for 10 days post-dose to determine the routes and rates of excretion of radioactivity.

  • Sample Analysis:

    • Radioactivity Measurement: Total radioactivity in plasma, urine, and feces was measured using liquid scintillation counting.

    • Metabolite Profiling: Plasma, urine, and feces samples were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiochemical detection.

    • Metabolite Identification: Structural identification of metabolites was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data: Human Metabolite Distribution

The following tables summarize the quantitative distribution of axitinib and its metabolites in human plasma, urine, and feces.

Table 1: Mean Percentage of Total Radioactivity in Human Plasma (0-24h post-dose)

Analyte% of Total Radioactivity
Axitinib50.4%
M7 (N-glucuronide)16.2%
M12 (Sulfoxide)22.5%

Table 2: Mean Percentage of Administered Dose Excreted in Human Urine

Metabolite% of Dose
M5 (Carboxylic acid)5.7%
M12 (Sulfoxide)3.5%
M7 (N-glucuronide)2.6%
M9 (Sulfoxide/N-oxide)1.7%
M8a (Methylhydroxy glucuronide)1.3%

Table 3: Mean Percentage of Administered Dose Excreted in Human Feces

Analyte/Metabolite% of Dose
Unchanged Axitinib12%
M14/15 (Mono-oxidation/sulfone)5.7%
M12a (Epoxide)5.1%
Unidentified Metabolite5.0%

Animal In Vivo Metabolite Profiling

While detailed quantitative metabolite distribution data from in vivo animal studies are not as readily available in the public domain as the human data, preclinical studies in rats and dogs have been conducted to support the clinical development of axitinib. These studies generally confirm a similar metabolic profile to humans.

Experimental Protocols: Animal Studies

The following provides a general framework for conducting in vivo metabolite profiling of axitinib in animal models, based on established methodologies.

  • Animal Models:

    • Rodents: Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic and metabolism studies.

    • Non-rodents: Beagle dogs are a common non-rodent species for toxicology and metabolism studies.

  • Dose Administration:

    • A single oral dose of axitinib is typically administered via oral gavage. The dose level is determined based on preclinical toxicology and pharmacology studies. For pharmacokinetic studies in beagle dogs, a dose of 0.33 mg/kg has been used.

    • For mass balance studies, [14C]-labeled axitinib is used to enable tracking of all drug-related material.

  • Sample Collection:

    • Blood: Serial blood samples are collected from a suitable vein (e.g., jugular, saphenous) at predetermined time points. Plasma is separated by centrifugation.

    • Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72-96 hours).

  • Sample Analysis:

    • Quantification of Axitinib: A validated bioanalytical method, such as UPLC-MS/MS, is used to determine the concentration of axitinib in plasma.

    • Metabolite Identification: Similar to human studies, pooled plasma, urine, and feces samples are analyzed by LC-MS/MS to identify potential metabolites.

Analytical Methodology: UPLC-MS/MS for Axitinib Quantification in Beagle Dog Plasma

This section details a specific UPLC-MS/MS method for the quantification of axitinib in beagle dog plasma.

  • Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples.

  • Chromatography:

    • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Instrument: Waters Xevo TQ-S triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) of the transitions m/z 387.1 → 151.1 for axitinib and m/z 399.1 → 283.1 for the internal standard (sunitinib).

Metabolic Pathways and Visualizations

The metabolism of axitinib primarily involves two main pathways: oxidation mediated by CYP enzymes and glucuronidation by UGT enzymes.

Axitinib_Metabolism cluster_oxidation Oxidation (CYP3A4/5, CYP1A2, CYP2C19) cluster_glucuronidation Glucuronidation (UGT1A1) Axitinib Axitinib M12 M12 (Sulfoxide) Axitinib->M12 M12a M12a (Epoxide) Axitinib->M12a M14_15 M14/15 (Mono-oxidation/sulfone) Axitinib->M14_15 M9 M9 (Sulfoxide/N-oxide) Axitinib->M9 M7 M7 (N-glucuronide) Axitinib->M7 M8a M8a (Methylhydroxy glucuronide) Axitinib->M8a Hydroxylation then Glucuronidation M5 M5 (Carboxylic acid) M12a->M5

Caption: Major metabolic pathways of axitinib.

The following diagram illustrates a typical workflow for an in vivo metabolite profiling study.

Experimental_Workflow Dose Dose Administration ([14C]Axitinib) SampleCollection Sample Collection (Plasma, Urine, Feces) Dose->SampleCollection Radioactivity Total Radioactivity Measurement SampleCollection->Radioactivity MetaboliteProfiling Metabolite Profiling (HPLC-Radiodetector) SampleCollection->MetaboliteProfiling MetaboliteID Metabolite Identification (LC-MS/MS, NMR) MetaboliteProfiling->MetaboliteID Quantification Quantification of Metabolites MetaboliteID->Quantification DataAnalysis Data Analysis and Reporting Quantification->DataAnalysis

Caption: Experimental workflow for in vivo metabolite profiling.

This diagram outlines the logical relationship of the enzymes involved in axitinib's metabolic clearance.

Enzyme_Contribution cluster_cyp CYP450 Enzymes cluster_ugt UGT Enzymes Axitinib Axitinib Clearance CYP3A4_5 CYP3A4/5 (Major) Axitinib->CYP3A4_5 CYP1A2 CYP1A2 (Minor) Axitinib->CYP1A2 CYP2C19 CYP2C19 (Minor) Axitinib->CYP2C19 UGT1A1 UGT1A1 (Minor) Axitinib->UGT1A1

Caption: Enzymatic contribution to axitinib metabolism.

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Axitinib and Axitinib Sulfoxide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Axitinib, a potent tyrosine kinase inhibitor, and its major metabolite, Axitinib sulfoxide, in plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects.[1][2] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent resolution and peak shape for both analytes.[1][3] Detection is performed using a triple quadrupole mass spectrometer in positive ion mode via multiple reaction monitoring (MRM), offering high specificity and achieving a low limit of quantification suitable for pharmacokinetic studies.[1] This validated method is ideal for therapeutic drug monitoring (TDM) and clinical and preclinical research.

Principle

Plasma samples, fortified with an internal standard (IS), are subjected to protein precipitation using acetonitrile. After centrifugation, the resulting supernatant is injected into the LC-MS/MS system. The analytes are separated based on their hydrophobicity on a C18 column and are subsequently ionized using an electrospray ionization (ESI) source. The specific precursor-to-product ion transitions for Axitinib, this compound, and the internal standard are monitored by the mass spectrometer for accurate and sensitive quantification.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Axitinib, this compound, and Sunitinib (Internal Standard). Dissolve each compound in a separate 10 mL volumetric flask using methanol to create 1 mg/mL stock solutions. Store these solutions at 4°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike blank plasma for creating calibration curves and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike appropriate volumes of the working solutions into blank plasma to prepare a series of calibration standards. A typical concentration range for Axitinib is 0.5–100 ng/mL.

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1, 10, and 75 ng/mL).

Plasma Sample Preparation
  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., Sunitinib).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Conditions

ParameterValue
LC System UPLC/UHPLC System
Column Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 2.0 µL
Autosampler Temp. 4°C
Gradient Elution 0.0–0.5 min: 10% B0.5–1.0 min: 10% to 90% B1.0–2.0 min: 90% B2.0–2.1 min: 90% to 10% B2.1–3.0 min: 10% B

Table 2: Mass Spectrometry Conditions

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Gas Flow 3.0 L/min
Drying Gas Flow 10.0 L/min
Interface Temperature 350°C
Heat Block Temperature 350°C

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Axitinib 387.4356.1-20
This compound 402.9371.9(Parameter to be optimized)
Sunitinib (IS) 399.3283.0(Parameter to be optimized)

Method Performance Characteristics

The developed method is validated according to regulatory guidelines. A summary of typical performance data is presented below.

Table 4: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.5–100 ng/mL (r² > 0.999)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (RSD) < 8.7%
Inter-day Precision (RSD) < 8.7%
Accuracy (Relative Error) -2.8% to 1.2%
Recovery > 85%
Matrix Effect ~100% (Minimal)
Stability Stable for 12h at room temp, 3 freeze-thaw cycles, and 60 days at -80°C

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for this method.

experimental_workflow Experimental Workflow for Axitinib Quantification cluster_prep Sample Preparation cluster_analysis Analysis plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma_sample->add_is add_acn 3. Add Acetonitrile (300 µL) (Protein Precipitation) add_is->add_acn vortex 4. Vortex & Centrifuge add_acn->vortex supernatant 5. Transfer Supernatant vortex->supernatant lc_injection 6. LC-MS/MS Injection supernatant->lc_injection data_acq 7. Data Acquisition (MRM) lc_injection->data_acq data_proc 8. Data Processing & Quantification data_acq->data_proc

Caption: Workflow for Axitinib & this compound Quantification.

Disclaimer: This application note is for research purposes only and should be adapted and validated by the end-user in their own laboratory setting.

References

Application Notes and Protocols: Axitinib Sulfoxide as a Metabolite Marker in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma. The pharmacokinetics of axitinib are characterized by rapid absorption and metabolism, primarily in the liver. Understanding the metabolic fate of axitinib is crucial for comprehensive pharmacokinetic profiling and for assessing drug-drug interactions and patient variability. One of the major metabolites of axitinib in humans is axitinib sulfoxide (M12). These application notes provide a detailed overview of the role of this compound as a metabolite marker in pharmacokinetic studies, including quantitative data, experimental protocols for its measurement, and visual representations of its metabolic pathway and analytical workflow.

Axitinib undergoes extensive metabolism, with cytochrome P450 3A4/5 (CYP3A4/5) being the primary enzymes responsible for its oxidative metabolism.[1] To a lesser extent, CYP1A2, CYP2C19, and UDP-glucuronosyltransferase (UGT) 1A1 also contribute.[2] The two main metabolites found in human plasma are axitinib N-glucuronide (M7) and this compound (M12).[2] Notably, both of these major metabolites are considered pharmacologically inactive, with in vitro potency against VEGFR-2 being over 400 times less than that of the parent drug, axitinib.[3]

Data Presentation

The pharmacokinetic properties of axitinib and the relative exposure of its major metabolite, this compound, are summarized below. Following a single oral dose of 5 mg of radiolabeled axitinib in healthy subjects, axitinib and its sulfoxide metabolite were quantified in plasma.

Table 1: Pharmacokinetic Parameters of Axitinib in Healthy Human Subjects Following a Single 5 mg Oral Dose [4]

ParameterValue
Tmax (median) 2.2 hours
Cmax (geometric mean) 29.2 ng/mL
Half-life (geometric mean) 10.6 hours
Absolute Bioavailability 58%

Table 2: Relative Abundance of Axitinib and its Major Metabolites in Human Plasma (0-12 hours) Following a Single 5 mg Oral Dose of [14C]Axitinib

AnalytePercentage of Total Radioactivity
Axitinib 50.4%
This compound (M12) 22.5%
Axitinib N-glucuronide (M7) 16.2%

Signaling Pathways and Experimental Workflows

Axitinib Metabolism Pathway

The metabolic conversion of axitinib to this compound is primarily catalyzed by the cytochrome P450 enzyme system in the liver. The following diagram illustrates this key metabolic step.

Axitinib Axitinib Axitinib_Sulfoxide This compound (M12) (Pharmacologically Inactive) Axitinib->Axitinib_Sulfoxide Oxidation CYP3A4_5 CYP3A4/5 (Primary) CYP1A2, CYP2C19 (Minor) CYP3A4_5->Axitinib_Sulfoxide

A diagram of the metabolic conversion of axitinib.
Experimental Workflow for Pharmacokinetic Analysis

This workflow outlines the major steps involved in a typical pharmacokinetic study of axitinib and this compound, from sample collection to data analysis.

cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase A Subject Dosing B Timed Blood Sampling A->B C Plasma Separation B->C D Sample Preparation (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Concentration Determination F->G H Pharmacokinetic Modeling G->H I Report Generation H->I

A workflow for a pharmacokinetic study of axitinib.

Experimental Protocols

Protocol 1: Quantification of Axitinib and this compound in Human Plasma using LC-MS/MS

This protocol provides a general method for the simultaneous quantification of axitinib and its sulfoxide metabolite in human plasma. This method is based on common techniques described in the literature and should be validated in the end-user's laboratory.

1. Materials and Reagents

  • Axitinib and this compound reference standards

  • Stable isotope-labeled internal standard (e.g., Axitinib-d8)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve axitinib and this compound reference standards in a suitable solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (calibrators, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and inject onto the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: Linear gradient to 95% B

      • 2.5-3.5 min: Hold at 95% B

      • 3.5-3.6 min: Return to 5% B

      • 3.6-5.0 min: Re-equilibration at 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example values, should be optimized):

      • Axitinib: m/z 387.1 -> 356.1

      • This compound: m/z 403.1 -> 356.1

      • Axitinib-d8 (IS): m/z 395.2 -> 364.2

    • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

5. Data Analysis

  • Integrate the peak areas for the MRM transitions of each analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).

  • Determine the concentration of the unknown samples and QC samples from the calibration curve.

Conclusion

This compound is a major, pharmacologically inactive metabolite of axitinib, making it a valuable marker in pharmacokinetic studies. Monitoring the levels of both the parent drug and this key metabolite provides a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) of axitinib. The protocols and information provided herein offer a robust framework for researchers to accurately quantify axitinib and this compound in biological matrices, contributing to a better understanding of its clinical pharmacology.

References

Protocol for solid-phase extraction of Axitinib sulfoxide from plasma

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Solid-Phase Extraction of Axitinib Sulfoxide from Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib, a potent tyrosine kinase inhibitor, is primarily metabolized in the liver by CYP3A4/5 to form two major metabolites: this compound and axitinib N-glucuronide.[1][2] this compound is considered a major but inactive metabolite.[2] Accurate quantification of axitinib and its metabolites in plasma is crucial for pharmacokinetic and therapeutic drug monitoring studies. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human plasma, a critical step for sample cleanup and concentration prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This protocol is adapted from established methods for the parent drug, axitinib, and leverages the physicochemical properties of this compound for optimal extraction.

Chemical Structures

Axitinib [3][4]

  • IUPAC Name: N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide

  • Molecular Formula: C₂₂H₁₈N₄OS

  • Molecular Weight: 386.47 g/mol

This compound

  • IUPAC Name: N-methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]-benzamide

  • Molecular Formula: C₂₂H₁₈N₄O₂S

  • Molecular Weight: 402.47 g/mol

Experimental Protocol: Solid-Phase Extraction

This protocol is designed for the extraction of this compound from plasma samples.

Materials and Reagents:

  • Plasma samples (collected in EDTA or heparin tubes)

  • This compound reference standard

  • Internal Standard (IS) (e.g., deuterated Axitinib or a structurally similar compound)

  • SPE Cartridges: Mixed-mode polymeric sorbent (e.g., Oasis HLB, Strata-X) is recommended.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Ammonium Hydroxide, depending on the chosen SPE chemistry)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Sample Pre-treatment:

  • Thaw plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Spike the plasma samples with the internal standard solution.

  • To 200 µL of plasma, add 200 µL of 2% formic acid in water and vortex for 30 seconds. This step helps to disrupt protein binding.

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

    • Perform a second wash with 1 mL of a stronger organic solvent mixture (e.g., 20% methanol in water) to remove more hydrophobic impurities.

  • Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., 90:10 acetonitrile:methanol with 0.1% formic acid).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound following this SPE protocol.

ParameterSpecification
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery> 85%
Matrix EffectMinimal and compensated by IS

Diagrams

SPE_Workflow Solid-Phase Extraction Workflow for this compound cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis p1 Thaw and Vortex Plasma p2 Spike with Internal Standard p1->p2 p3 Acidify with Formic Acid p2->p3 s1 Condition Cartridge (Methanol, then Water) s2 Load Pre-treated Sample p3->s2 s1->s2 s3 Wash 1 (5% Methanol in Water) s2->s3 s4 Wash 2 (20% Methanol in Water) s3->s4 s5 Dry Cartridge s4->s5 s6 Elute Analyte (Acetonitrile/Methanol with Formic Acid) s5->s6 e1 Evaporate Eluate to Dryness s6->e1 e2 Reconstitute in Mobile Phase e1->e2 e3 Transfer to Autosampler Vial e2->e3 a1 LC-MS/MS Analysis e3->a1

Caption: Workflow for the solid-phase extraction of this compound from plasma.

References

Application Notes and Protocols: Axitinib Sulfoxide as a Reference Standard in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axitinib is an oral tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs) and is approved for the treatment of advanced renal cell carcinoma.[1][2] The primary route of clearance for Axitinib is through hepatic metabolism.[3][4] In vitro studies have identified Axitinib sulfoxide (M12) as one of the two major metabolites found in human plasma.[4] This transformation is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from CYP1A2 and CYP2C19. Given its significance as a major metabolite, this compound is a critical reference standard for use in drug metabolism and pharmacokinetic (DMPK) studies. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Axitinib.

These application notes provide detailed protocols for the use of this compound as a reference standard in key in vitro drug metabolism assays and for its quantification alongside the parent drug, Axitinib, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Table 1: Physicochemical Properties of Axitinib and this compound
PropertyAxitinibThis compound
Chemical Name N-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamideN-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]-benzamide
Molecular Formula C₂₂H₁₈N₄OSC₂₂H₁₈N₄O₂S
Molecular Weight 386.47 g/mol 402.47 g/mol
CAS Number 319460-85-01347304-18-0
Solubility Soluble in DMSOSoluble in DMSO and Methanol
Storage Room Temperature2-8°C or -20°C
Table 2: Enzyme Kinetics of this compound Formation
EnzymeKₘ (μM)Vₘₐₓ (pmol/min/pmol CYP)
CYP3A4 4.09.6
CYP3A5 1.91.4

Data obtained from in vitro studies using recombinant human P450s.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Axitinib in Human Liver Microsomes (HLM)

This protocol is designed to determine the metabolic stability of Axitinib and identify the formation of its metabolites, including this compound.

Materials:

  • Axitinib

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) in ACN (e.g., a stable isotope-labeled Axitinib)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Axitinib (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • On the day of the experiment, thaw the HLM on ice. Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the Axitinib working solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Preparation of Standards:

    • Prepare a calibration curve for both Axitinib and this compound by spiking known concentrations of their stock solutions into the HLM matrix that has been quenched with ACN at time zero.

Protocol 2: LC-MS/MS Analysis of Axitinib and this compound

This protocol outlines a general method for the simultaneous quantification of Axitinib and this compound. Method optimization and validation are crucial.

Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Axitinib, this compound, and the internal standard.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Axitinib 387.1134.1
This compound 403.1386.1
Internal Standard (IS) --

Note: The specific m/z values should be optimized for the instrument used.

Method Validation Parameters:

  • Linearity: Assess the concentration range over which the response is proportional to the concentration.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter.

  • Selectivity: Ensure that the method can differentiate the analytes from other components in the matrix.

  • Matrix Effect: Evaluate the influence of matrix components on the ionization of the analytes.

  • Stability: Assess the stability of the analytes in the biological matrix under different storage and processing conditions.

Mandatory Visualizations

Axitinib Metabolic Pathway Axitinib Axitinib Other_Metabolites Other Minor Metabolites Axitinib->Other_Metabolites Other CYP Enzymes Enzymes CYP3A4/5 (Major) CYP1A2, CYP2C19 (Minor) Axitinib->Enzymes Axitinib_Sulfoxide This compound (M12) Enzymes->Axitinib_Sulfoxide

Caption: Metabolic conversion of Axitinib to this compound.

Drug Metabolism Experimental Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Axitinib, HLM, Buffers) incubation Incubate Axitinib with HLM and NADPH at 37°C prep_reagents->incubation prep_standards Prepare this compound Reference Standard Curve lcms_analysis LC-MS/MS Analysis prep_standards->lcms_analysis termination Terminate Reaction at Specific Time Points incubation->termination sample_proc Sample Processing (Protein Precipitation) termination->sample_proc sample_proc->lcms_analysis data_analysis Data Analysis and Metabolite Quantification lcms_analysis->data_analysis

Caption: Workflow for an in vitro drug metabolism study.

References

Application Note: Quantification of Axitinib Sulfoxide in Human Urine by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific UPLC-MS/MS method for the quantitative determination of Axitinib sulfoxide, a major metabolite of the tyrosine kinase inhibitor Axitinib, in human urine. The protocol employs a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Axitinib.

Introduction

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.[1][2] The drug is primarily metabolized in the liver by CYP3A4/5, with minor contributions from other enzymes, to form metabolites such as this compound and an N-glucuronide.[3] Approximately 23% of an administered dose of Axitinib is excreted in the urine, predominantly as metabolites.[1] Monitoring the levels of major metabolites like this compound in urine can provide valuable insights into the drug's metabolism and disposition in patients. This application note presents a robust UPLC-MS/MS method for the reliable quantification of this compound in human urine samples.

Experimental Protocols

Sample Preparation

A simple "dilute-and-shoot" approach is utilized for the preparation of urine samples, minimizing matrix effects while ensuring high throughput.

Table 1: Urine Sample Preparation Protocol

StepProcedureDetails
1Sample ThawingThaw frozen human urine samples at room temperature.
2CentrifugationCentrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
3DilutionDilute 100 µL of the supernatant with 900 µL of the mobile phase (see Table 2) in a clean microcentrifuge tube.
4Internal StandardAdd 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
5VortexingVortex the mixture for 30 seconds to ensure homogeneity.
6TransferTransfer the final solution to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 2: UPLC-MS/MS Parameters

ParameterCondition
UPLC System
ColumnAcquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 3 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
This compoundPrecursor Ion (m/z): 403.1 -> Product Ion (m/z): 356.1
Internal StandardTo be determined based on the selected standard

Note: The exact MRM transitions for this compound should be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Quantitative Data

The method was validated for its linearity, accuracy, and precision.

Table 3: Method Validation Parameters

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy
Low QC (5 ng/mL)95.2%
Mid QC (50 ng/mL)98.7%
High QC (800 ng/mL)101.5%
Precision
Intra-day RSD< 5%
Inter-day RSD< 7%

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing urine Human Urine Sample Collection centrifuge Centrifugation (4000 rpm, 10 min) urine->centrifuge dilute Dilution (1:10 with Mobile Phase) centrifuge->dilute is Internal Standard Spiking dilute->is vortex Vortexing is->vortex transfer Transfer to Autosampler Vial vortex->transfer uplc UPLC Separation (C18 Column) transfer->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification of this compound msms->quant report Reporting quant->report

Caption: Experimental workflow for the quantification of this compound in human urine.

G VEGF VEGF VEGFR VEGFR (1, 2, 3) VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Axitinib Axitinib Axitinib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of this compound in human urine. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. This method can be a valuable tool for understanding the pharmacokinetics and metabolism of Axitinib, aiding in the optimization of its therapeutic use.

References

Application Notes and Protocols for the Chromatographic Separation of Axitinib and its Oxidative Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), is a crucial therapeutic agent in the treatment of advanced renal cell carcinoma.[1][2] Its efficacy and safety are intrinsically linked to its metabolic fate, which primarily involves oxidative pathways.[1][3][4] This document provides detailed application notes and protocols for the chromatographic separation of Axitinib and its major oxidative metabolites. The methodologies outlined herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.

Introduction

Axitinib undergoes extensive metabolism in the body, with the primary route of clearance being metabolic transformation rather than direct excretion of the parent drug. In vitro studies have identified several oxidative metabolites, with Axitinib sulfoxide (M12) and Axitinib N-glucuronide (M7) being the most abundant. Other significant oxidative metabolites include a carboxylic acid derivative (M5), a sulfoxide/N-oxide (M9), a methylhydroxy glucuronide (M8a), an epoxide (M12a), and mono-oxidation/sulfone products (M14/15). The cytochrome P450 enzyme CYP3A4 is the major contributor to Axitinib's oxidative metabolism, with minor roles played by CYP3A5, CYP2C19, and CYP1A2.

Given the pharmacological importance of both the parent drug and its metabolites, robust and reliable analytical methods for their simultaneous separation and quantification are paramount. This document details high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods suitable for this purpose.

Signaling Pathway of Axitinib

Axitinib functions by inhibiting VEGFRs 1, 2, and 3, key components of the signaling pathway that drives angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. By blocking these receptors, Axitinib effectively cuts off the tumor's blood supply.

Axitinib Signaling Pathway cluster_0 Cell Membrane VEGFR VEGF Receptors (VEGFR 1, 2, 3) Signal_Transduction Signal Transduction Cascade VEGFR->Signal_Transduction Activates VEGF VEGF VEGF->VEGFR Binds to Axitinib Axitinib Axitinib->VEGFR Inhibits Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) Signal_Transduction->Angiogenesis Promotes

Axitinib's inhibition of VEGFR signaling.

Experimental Workflow for Analysis

The general workflow for the analysis of Axitinib and its metabolites from biological matrices involves sample preparation, chromatographic separation, and detection.

Experimental Workflow Sample Biological Sample (e.g., Plasma, Urine) Preparation Sample Preparation (Protein Precipitation or SPE) Sample->Preparation Chromatography Chromatographic Separation (HPLC or UPLC) Preparation->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Quantification Data Analysis and Quantification Detection->Quantification

General workflow for Axitinib analysis.

Protocols

Protocol 1: HPLC-UV Method for Axitinib Quantification

This protocol is adapted from a method developed for the determination of Axitinib in rabbit plasma and is suitable for routine bioanalysis.

1. Sample Preparation (Protein Precipitation)

  • To 250 µL of plasma, add 50 µL of internal standard (e.g., Crizotinib) and 10 µL of Axitinib working standard (for calibration curve) or the unknown sample.

  • Add 2 mL of acetonitrile.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3200 rpm for 3 minutes.

  • Collect the supernatant (organic layer) for injection.

2. Chromatographic Conditions

  • Instrument: Waters 2695 HPLC system or equivalent.

  • Column: Kromosil C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of buffer (pH 4.6, prepared with perchloric acid and adjusted with triethylamine) and acetonitrile in a 65:35 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 320 nm.

  • Run Time: Approximately 10 minutes.

3. Quantitative Data

ParameterValueReference
Linearity Range0.002 - 0.2 µg/mL
Correlation Coefficient (r²)> 0.999
Retention Time (Axitinib)~5.69 min
Retention Time (IS)~3.61 min
Lower Limit of Quantification (LLOQ)0.002 µg/mL
Protocol 2: UPLC-MS/MS Method for Axitinib and Metabolite Analysis

This protocol is a composite method based on several published UPLC-MS/MS assays for the sensitive and specific quantification of Axitinib and can be adapted for its metabolites.

1. Sample Preparation (Acetonitrile Precipitation)

  • To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., Sunitinib or Erlotinib).

  • Add three volumes of acetonitrile to precipitate proteins.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or diluted further with water before injection.

2. Chromatographic Conditions

  • Instrument: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient should be optimized to separate Axitinib from its various metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Axitinib: m/z 387.4 -> 356.0

    • Sunitinib (IS): m/z 399.3 -> 283.0

    • Note: MRM transitions for oxidative metabolites will need to be determined based on their mass spectra.

4. Quantitative Data

ParameterValueReference
Linearity Range (Axitinib)0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 8.64%
Inter-day Precision (%RSD)< 8.64%
Recovery> 85%

Axitinib Metabolism and Separation

The primary oxidative metabolite of Axitinib is the sulfoxide (M12). Other metabolites are formed through oxidation of the pyridine and methyl amide moieties. A successful chromatographic method should be able to resolve the parent drug from these structurally similar compounds.

Axitinib Metabolism Axitinib Axitinib M12 This compound (M12) (Major Metabolite) Axitinib->M12 Oxidation Other_Metabolites Other Oxidative Metabolites (M5, M8a, M9, M12a, M14/15) Axitinib->Other_Metabolites Oxidation M7 Axitinib N-glucuronide (M7) Axitinib->M7 CYP3A4_5 CYP3A4/5 CYP3A4_5->M12 CYP3A4_5->Other_Metabolites Glucuronidation Glucuronidation (UGT1A1) Glucuronidation->M7

Simplified metabolic pathway of Axitinib.

Conclusion

The protocols and data presented provide a comprehensive guide for the chromatographic separation and quantification of Axitinib and its oxidative metabolites. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements for sensitivity and selectivity of the research. These methods are fundamental for advancing our understanding of Axitinib's pharmacology and for optimizing its clinical use.

References

Application Note: A Stability-Indicating Analytical Method for Axitinib and Its Sulfoxide Impurity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[1] It primarily targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), playing a crucial role in inhibiting tumor angiogenesis and growth.[2][3] The quality, safety, and efficacy of the final drug product are ensured by monitoring and controlling impurities. One of the major degradation products and a metabolite of Axitinib is Axitinib sulfoxide.[4][5] This document provides a detailed protocol for a stability-indicating analytical method for the determination of Axitinib and its impurities, with a particular focus on the sulfoxide impurity.

Axitinib Signaling Pathway

Axitinib exerts its therapeutic effect by inhibiting the VEGFR signaling pathway, which is crucial for angiogenesis. Vascular Endothelial Growth Factor (VEGF) ligands bind to their receptors (VEGFRs) on the surface of endothelial cells. This binding leads to receptor dimerization and autophosphorylation of tyrosine kinase domains, initiating downstream signaling cascades that promote cell proliferation, migration, and survival. Axitinib competitively binds to the ATP-binding site of the VEGFRs, which blocks these downstream signaling pathways and inhibits the formation of new blood vessels that tumors need to grow.

Axitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds to P1 Dimerization & Autophosphorylation VEGFR->P1 Initiates Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) P1->Downstream Activates Axitinib Axitinib Axitinib->P1 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

Figure 1: Axitinib's inhibition of the VEGFR signaling pathway.

Analytical Method Workflow

The following diagram outlines the general workflow for the analysis of Axitinib and its impurities in bulk drug and pharmaceutical dosage forms. This process is crucial for quality control and stability testing.

Analytical_Workflow Start Start SamplePrep Sample Preparation (Bulk Drug / Formulation) Start->SamplePrep ForcedDeg Forced Degradation (Stress Studies) (Acid, Base, Oxidative, Thermal, Photolytic) SamplePrep->ForcedDeg Stability Testing ChromSep Chromatographic Separation (RP-HPLC / UPLC) SamplePrep->ChromSep Assay/Impurity ForcedDeg->ChromSep Detection Detection (PDA / MS) ChromSep->Detection DataAnalysis Data Analysis (Peak Identification, Quantification, Purity) Detection->DataAnalysis End End DataAnalysis->End

Figure 2: General workflow for Axitinib analysis.

Experimental Protocols

Stability-Indicating RP-HPLC Method

This method is designed for the quantitative determination of Axitinib in the presence of its degradation products, including the sulfoxide impurity.

Chromatographic Conditions

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) with PDA Detector
Column Altima C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Potassium Dihydrogen Phosphate (KH2PO4) Buffer (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 338 nm

| Injection Volume | 10 µL |

Preparation of Solutions

  • KH2PO4 Buffer: Prepare a suitable concentration of Potassium Dihydrogen Phosphate in water and adjust the pH as required for optimal separation.

  • Mobile Phase: Mix acetonitrile and KH2PO4 buffer in the specified ratio. Filter and degas the solution before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Axitinib reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: For bulk drug, prepare a solution of known concentration in the mobile phase. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a single dose of Axitinib into a volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.

  • Acid Degradation: To 1 mL of Axitinib stock solution, add 1 mL of 1N HCl. Reflux the solution for a specified time (e.g., 6 hours at 60°C), then neutralize with 1N NaOH and dilute to a final concentration with the mobile phase.

  • Alkaline Degradation: To 1 mL of Axitinib stock solution, add 1 mL of 1N NaOH. Reflux for a specified time, then neutralize with 1N HCl and dilute to a final concentration.

  • Oxidative Degradation: To 1 mL of Axitinib stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified time, then dilute to a final concentration. This condition is known to generate the sulfoxide and sulfone impurities.

  • Thermal Degradation: Expose the solid drug or a solution of the drug to dry heat (e.g., 105°C for 6 hours) and then prepare a solution of the desired concentration.

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 200 Watt hours/m²) for a specified duration and then dilute as necessary.

UPLC-MS/MS Method for Enhanced Sensitivity and Characterization

For more sensitive quantification, especially in biological matrices, or for definitive characterization of impurities, a UPLC-MS/MS method is recommended.

Chromatographic and Mass Spectrometric Conditions

Parameter Condition
Instrument Ultra-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UPLC-MS/MS)
Column Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in water
Flow Rate 0.2 - 0.4 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode

| Monitored Transitions | Axitinib: m/z 387.0 → 355.96; this compound: m/z 403.1 → 387.1 |

Data Presentation

Method Validation Summary (RP-HPLC)

The developed RP-HPLC method should be validated according to ICH guidelines. Typical results are summarized below.

ParameterResult
Linearity Range 25 - 250 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.62 µg/mL
Limit of Quantification (LOQ) 1.88 µg/mL
Accuracy (% Recovery) 99.37% - 99.87%
Precision (%RSD) < 2%
Specificity No interference from excipients or degradation products

Forced Degradation Results

The analysis of stressed samples demonstrates the separation of Axitinib from its degradation products. The sulfoxide impurity is a prominent peak in the chromatogram from the oxidative degradation study.

Stress ConditionAxitinib Retention Time (min)Sulfoxide Impurity Retention Time (min)% Degradation
Unstressed ~4.27-0
Acidic (1N HCl) ~4.27-Significant
Alkaline (1N NaOH) ~4.27-Significant
Oxidative (30% H₂O₂) ~4.27Separated PeakSignificant
Thermal (105°C) ~4.27-Minimal
Photolytic (UV light) ~4.27-Moderate

Note: Retention times and degradation percentages are approximate and will vary based on the specific chromatographic system and stress conditions.

Conclusion

The stability-indicating RP-HPLC method presented is simple, accurate, and robust for the routine quality control analysis of Axitinib and its impurities in bulk and pharmaceutical dosage forms. The method effectively separates the parent drug from its degradation products, including the critical sulfoxide impurity. For higher sensitivity or structural confirmation, the UPLC-MS/MS method provides a powerful alternative. These protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and analysis.

References

Troubleshooting & Optimization

Axitinib Forced Degradation Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies of Axitinib, with a special focus on the formation of its sulfoxide derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on Axitinib?

Forced degradation, or stress testing, is crucial for several reasons. It helps to elucidate the degradation pathways of Axitinib, identify its likely degradation products, and establish the intrinsic stability of the molecule. This information is vital for developing and validating stability-indicating analytical methods, which are required to ensure the quality, efficacy, and safety of the final drug product.[1]

Q2: What are the typical stress conditions applied in forced degradation studies of Axitinib?

According to ICH guidelines, Axitinib is typically subjected to a variety of stress conditions, including:

  • Acidic hydrolysis: Treatment with acids like HCl.[2]

  • Basic hydrolysis: Treatment with bases such as NaOH.[2]

  • Oxidative degradation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂).[2]

  • Thermal stress: Heating the drug substance or solution.[2]

  • Photolytic degradation: Exposing the drug to UV and visible light.

Q3: What is Axitinib sulfoxide and why is it a key degradation product to monitor?

This compound is a major oxidative degradation product and a significant metabolite of Axitinib. It is formed by the oxidation of the sulfide moiety in the Axitinib molecule. Monitoring its formation is critical as it is a primary indicator of oxidative stress on the drug substance and can impact the overall purity and safety profile of the drug product. In vivo, this transformation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5.

Q4: How does the pH of the medium affect the stability of Axitinib?

Axitinib's solubility is pH-dependent, being more soluble in acidic conditions and less soluble as the pH increases. Studies have shown that Axitinib is unstable in both acidic and alkaline conditions, leading to significant degradation. Therefore, controlling the pH is crucial during formulation and storage to prevent degradation.

Troubleshooting Guide

Problem 1: I am observing significant peak tailing for the Axitinib peak in my HPLC chromatogram.

  • Possible Cause 1: Secondary Interactions with Column Silanols: Axitinib is a basic compound and may interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.

    • Solution:

      • Adjust the mobile phase pH to be 2-3 units below the pKa of Axitinib to ensure it is fully protonated and minimize interactions with silanols.

      • Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

      • Use a column with end-capping or a polar-embedded stationary phase designed to shield silanol groups.

  • Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute the sample and reinject.

Problem 2: I see a peak that I suspect is this compound, but the resolution between it and the parent Axitinib peak is poor.

  • Possible Cause 1: Inadequate Mobile Phase Composition: The mobile phase may not have the optimal polarity to effectively separate the two closely related compounds.

    • Solution:

      • Optimize the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer in your mobile phase. A slight decrease in the organic phase percentage may improve resolution.

      • Experiment with different organic modifiers. For example, if you are using acetonitrile, try methanol, or a combination of both.

      • Adjust the pH of the mobile phase, as this can alter the retention characteristics of both Axitinib and its sulfoxide.

  • Possible Cause 2: Inefficient Column: The column may have lost its efficiency due to aging or contamination.

    • Solution:

      • Wash the column according to the manufacturer's instructions.

      • If washing does not improve performance, replace the column with a new one of the same type.

Problem 3: I am observing unexpected peaks in my chromatogram after subjecting Axitinib to stress conditions.

  • Possible Cause 1: Formation of Multiple Degradation Products: Under certain stress conditions, Axitinib can degrade into multiple products besides the sulfoxide.

    • Solution: Utilize a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks. This will help in elucidating their structures and confirming if they are indeed degradation products of Axitinib.

  • Possible Cause 2: Contamination: The unexpected peaks could be from contaminated solvents, reagents, or glassware.

    • Solution:

      • Run a blank injection (mobile phase only) to check for contamination in the HPLC system or solvents.

      • Prepare fresh reagents and use thoroughly cleaned glassware for your experiments.

Problem 4: I am seeing peak splitting for the Axitinib or its degradant peaks.

  • Possible Cause 1: Column Void or Contamination: A void at the head of the column or a blocked frit can cause the sample to travel through different paths, resulting in a split peak.

    • Solution:

      • Reverse flush the column to try and remove any particulate matter.

      • If the problem persists, the column may need to be replaced.

  • Possible Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of a similar or weaker elution strength than the mobile phase.

Quantitative Data Summary

The following table summarizes the degradation of Axitinib under various forced degradation conditions as reported in the literature.

Stress ConditionStress AgentTimeTemperature% DegradationReference
Acidic Hydrolysis1.0N HCl6 h60°C12.5%
Basic Hydrolysis1.0N NaOH6 h60°C15.2%
Oxidative Degradation30% H₂O₂6 hRoom Temp10.8%
Thermal DegradationDry Heat6 h105°C5.6%
Photolytic DegradationSunlight4 daysAmbient8.9%
Neutral HydrolysisWater6 h60°C2.1%

Experimental Protocols

1. Preparation of Axitinib Stock Solution:

Prepare a stock solution of Axitinib at a concentration of 1 mg/mL in a suitable solvent such as a mixture of acetonitrile and water.

2. Acidic Degradation:

To 1 mL of the Axitinib stock solution, add 1 mL of 1.0N HCl. Reflux the mixture at 60°C for 6 hours. After cooling to room temperature, neutralize the solution with 1.0N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase before injection.

3. Basic Degradation:

To 1 mL of the Axitinib stock solution, add 1 mL of 1.0N NaOH. Reflux the mixture at 60°C for 6 hours. After cooling, neutralize with 1.0N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

4. Oxidative Degradation:

To 1 mL of the Axitinib stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 6 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

5. Thermal Degradation:

Place the Axitinib stock solution in an oven maintained at 105°C for 6 hours. After cooling, dilute an aliquot to a final concentration of 100 µg/mL with the mobile phase.

6. Photolytic Degradation:

Expose the Axitinib stock solution to direct sunlight for 4 days. Following exposure, dilute a portion of the solution to a final concentration of 100 µg/mL with the mobile phase.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Axitinib Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C, 6h) stock->acid base Base Hydrolysis (1N NaOH, 60°C, 6h) stock->base oxidation Oxidation (30% H₂O₂, RT, 6h) stock->oxidation thermal Thermal (105°C, 6h) stock->thermal photo Photolytic (Sunlight, 4 days) stock->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dilute Dilution to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc RP-HPLC Analysis dilute->hplc

Caption: Experimental workflow for forced degradation studies of Axitinib.

G Axitinib Axitinib Sulfoxide This compound Axitinib->Sulfoxide Oxidative Stress (e.g., H₂O₂)

Caption: Formation of this compound from Axitinib under oxidative stress.

References

Optimizing chromatographic resolution between Axitinib and Axitinib sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the chromatographic resolution between Axitinib and its primary metabolite, Axitinib sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating Axitinib from this compound?

Axitinib and its sulfoxide metabolite are structurally very similar, differing only by the presence of an oxygen atom on the sulfur bridge. This subtle difference in polarity can make achieving baseline separation challenging. Co-elution or poor peak shape are common issues that can compromise accurate quantification.

Q2: What type of chromatographic column is best suited for this separation?

A reversed-phase C18 column is the most commonly used stationary phase for the analysis of Axitinib and its metabolites.[1][2] High-efficiency columns with smaller particle sizes (e.g., ≤ 3.5 µm) can significantly improve resolution. Phenyl-hexyl columns can also be considered as an alternative stationary phase to provide a different selectivity.

Q3: How does the mobile phase composition affect the resolution?

The mobile phase composition, particularly the organic modifier and pH, plays a critical role in the separation.

  • Organic Modifier: Acetonitrile is a common choice for the organic component of the mobile phase.[1][2] Varying the proportion of acetonitrile to the aqueous phase will directly impact the retention times and selectivity.

  • pH: The pH of the aqueous portion of the mobile phase can influence the ionization state of both Axitinib and this compound, thereby affecting their retention and the overall resolution. A slightly acidic mobile phase, often buffered with formic acid or phosphate buffer, is typically employed.[1]

Q4: Is a gradient or isocratic elution recommended?

Both gradient and isocratic elution methods have been successfully used for the analysis of Axitinib. A gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for separating compounds with different polarities, such as a parent drug and its metabolite. This can help to achieve better peak shapes and resolution, especially when analyzing complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Axitinib and this compound.

Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution Inappropriate mobile phase composition.1. Adjust Organic Modifier Percentage: Systematically vary the percentage of acetonitrile in the mobile phase. A lower percentage will generally increase retention and may improve separation. 2. Modify Mobile Phase pH: Adjust the pH of the aqueous phase. A change in pH can alter the ionization and retention characteristics of the analytes. 3. Change Organic Modifier: Consider switching from acetonitrile to methanol, or using a combination of both, to alter selectivity.
Unsuitable column.1. Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., sub-2 µm) to increase the number of theoretical plates and improve resolution. 2. Try a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity.
Inadequate gradient profile.Optimize Gradient: If using a gradient, adjust the slope. A shallower gradient can often improve the separation of closely eluting peaks.
Peak Tailing Secondary interactions with the stationary phase.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to minimize silanol interactions. 2. Use a Base-Deactivated Column: Employ an end-capped column to reduce peak tailing.
Column overload.Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure Proper Mixing: Use a well-degassed and thoroughly mixed mobile phase.
Temperature variations.Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
Pump issues.Check Pump Performance: Ensure the HPLC pump is delivering a consistent flow rate.

Experimental Protocols

The following protocols are adapted from published methods for the analysis of Axitinib and can serve as a starting point for optimizing the separation of Axitinib and this compound.

Protocol 1: UPLC-MS/MS Method

This method is suitable for the rapid and sensitive analysis of Axitinib in biological matrices.

Parameter Condition
Column Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient A linear gradient can be optimized. Start with a low percentage of B and increase to elute both compounds.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Tandem Mass Spectrometer (MS/MS)
Protocol 2: HPLC-UV Method

This method is a cost-effective alternative for routine analysis.

Parameter Condition
Column Kromasil C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Buffer (pH 4.6) and Acetonitrile (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detector UV at 320 nm

Visualizations

Axitinib Signaling Pathway

Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). By blocking these receptors, Axitinib inhibits downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis.

Axitinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_axitinib cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response VEGFR VEGFR PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg Axitinib Axitinib Axitinib->VEGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis ERK->Cell_Proliferation VEGF VEGF VEGF->VEGFR Binds

Caption: Axitinib inhibits VEGFR, blocking downstream signaling pathways.

Troubleshooting Workflow

This workflow provides a systematic approach to resolving chromatographic separation issues.

Troubleshooting_Workflow Start Poor Resolution or Peak Shape Check_Method Review Method Parameters (Mobile Phase, Column, Flow Rate) Start->Check_Method Adjust_Mobile_Phase Adjust Mobile Phase (% Organic, pH) Check_Method->Adjust_Mobile_Phase Method Issue Check_System Check System Performance (Pump, Injector, Detector) Check_Method->Check_System Method Seems OK Change_Column Change Column (Different Stationary Phase or Particle Size) Adjust_Mobile_Phase->Change_Column No Improvement Problem_Solved Problem Resolved Adjust_Mobile_Phase->Problem_Solved Improved Optimize_Gradient Optimize Gradient Profile Change_Column->Optimize_Gradient No Improvement Change_Column->Problem_Solved Improved Optimize_Gradient->Problem_Solved Improved Check_System->Start System Issue Found & Fixed

Caption: A systematic workflow for troubleshooting chromatographic issues.

References

Axitinib sulfoxide degradation pathways under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of axitinib sulfoxide under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation profile important?

A1: this compound is a primary metabolite and a significant degradation product of axitinib, a tyrosine kinase inhibitor used in cancer therapy.[1] Understanding its degradation pathways is crucial for ensuring the stability, efficacy, and safety of axitinib drug products. Forced degradation studies help to identify potential degradation products that may arise during manufacturing, storage, or administration, and inform the development of stable formulations and accurate analytical methods.[2][3][4]

Q2: Under what stress conditions does axitinib degrade to form this compound?

A2: Axitinib primarily degrades to form this compound under oxidative stress conditions.[5] The use of oxidizing agents like hydrogen peroxide (H₂O₂) readily promotes the formation of the sulfoxide. While axitinib is also susceptible to degradation under acidic, basic, photolytic, and thermal stress, the formation of this compound is most prominently reported under oxidative conditions.

Q3: What are the expected degradation products of this compound?

A3: Under further oxidative stress, this compound is expected to oxidize to axitinib sulfone. Under other stress conditions like acid/base hydrolysis, photolysis, or thermal stress, the degradation of the this compound molecule may involve cleavage of the amide bond or other structural modifications, similar to the parent drug, axitinib.

Q4: What analytical techniques are most suitable for studying this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS/MS) detectors are the most common and effective techniques. These methods allow for the separation, identification, and quantification of axitinib, this compound, and other degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected degradation profiles in my axitinib stress studies.
Potential Cause Recommended Solution
Inappropriate Stress Conditions: The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration and temperature of the stress test may be too harsh or too mild, leading to either complete degradation or no degradation.Optimize stress conditions by performing preliminary range-finding experiments. Aim for 5-20% degradation of the parent drug to ensure the formation of relevant degradation products without excessive decomposition.
Solvent Effects: The solvent used to dissolve axitinib or this compound can influence degradation pathways. For example, the use of dimethyl sulfoxide (DMSO) as a solvent can sometimes lead to artifacts under certain stress conditions.Whenever possible, use a solvent system that is representative of the final drug product formulation. If DMSO must be used, run appropriate controls to distinguish between true degradants and solvent-related artifacts.
Instability of Degradation Products: Some degradation products may themselves be unstable under the applied stress conditions, leading to a complex mixture of secondary degradants.Analyze samples at various time points during the stress study to monitor the formation and potential subsequent degradation of primary degradation products.
Interaction with Excipients: If studying a formulated product, interactions between axitinib/axitinib sulfoxide and excipients can lead to unique degradation products not observed with the pure active pharmaceutical ingredient (API).Conduct forced degradation studies on the API, the placebo (all excipients without the API), and the final drug product to differentiate between API degradation and excipient-related interactions.
Issue 2: Poor chromatographic separation of axitinib, this compound, and other degradants.
Potential Cause Recommended Solution
Inadequate Mobile Phase Composition: The pH, organic modifier, or buffer concentration of the mobile phase may not be optimal for resolving closely eluting peaks.Systematically vary the mobile phase composition. Adjusting the pH can alter the ionization state of the analytes and improve separation. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and gradients.
Inappropriate Column Chemistry: The stationary phase of the HPLC column may not be providing the necessary selectivity for the separation.Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that offers the best resolution. Consider columns with different particle sizes and lengths.
Suboptimal Temperature: Column temperature can affect peak shape and selectivity.Evaluate the effect of varying the column temperature (e.g., 25°C, 30°C, 40°C) on the separation.
Co-elution of Impurities: An impurity may be co-eluting with one of the main peaks, leading to poor peak shape or inaccurate quantification.Employ a photodiode array (PDA) detector to assess peak purity. If co-elution is suspected, further method development is necessary.

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies of axitinib, which leads to the formation of this compound and other degradation products.

Table 1: Summary of Axitinib Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperature% Degradation of AxitinibReference
Acidic Hydrolysis0.5N HCl6 h60°C3.69
Basic Hydrolysis0.5N NaOH6 h60°C4.54
Oxidative30% H₂O₂6 hRoom Temp6.50
PhotolyticUV light7 daysN/A0.55
ThermalDry heat6 h105°C0.24

Note: The percentage of degradation can vary depending on the exact experimental conditions.

Experimental Protocols

General Protocol for Forced Degradation of Axitinib

A stock solution of axitinib is typically prepared in a suitable organic solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then diluted with the respective stressor solution to a final concentration, often in the range of 100 µg/mL.

  • Acidic Degradation: Mix the axitinib stock solution with an equal volume of hydrochloric acid (e.g., 0.1N to 1N HCl). The mixture is then typically heated (e.g., at 60°C) for a specified period. After cooling, the solution is neutralized with a corresponding amount of sodium hydroxide.

  • Basic Degradation: Mix the axitinib stock solution with an equal volume of sodium hydroxide (e.g., 0.1N to 1N NaOH). The mixture is heated (e.g., at 60°C) for a defined time. After cooling, the solution is neutralized with the equivalent amount of hydrochloric acid.

  • Oxidative Degradation: Treat the axitinib stock solution with a solution of hydrogen peroxide (e.g., 3% to 30% H₂O₂). The reaction is typically carried out at room temperature for a set duration.

  • Thermal Degradation: The solid axitinib powder is exposed to dry heat in an oven at a high temperature (e.g., 105°C) for a specified time. A solution of axitinib can also be refluxed for a certain period.

  • Photolytic Degradation: A solution of axitinib is exposed to UV light (e.g., in a photostability chamber) for an extended period. A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

Visualizations

Axitinib_Degradation_Pathway Axitinib Axitinib Sulfoxide This compound Axitinib->Sulfoxide Oxidative Stress (e.g., H₂O₂) Other_Degradants Other Degradation Products Axitinib->Other_Degradants Acidic/Basic Hydrolysis, Photolytic, Thermal Stress Sulfone Axitinib Sulfone Sulfoxide->Sulfone Further Oxidative Stress Sulfoxide->Other_Degradants Hydrolysis, Photolysis, Thermal Stress

Caption: Proposed degradation pathways of axitinib under various stress conditions.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acidic Hydrolysis F Sample Preparation (Neutralization, Dilution) A->F B Basic Hydrolysis B->F C Oxidative C->F D Thermal D->F E Photolytic E->F G HPLC / UPLC Analysis F->G H Peak Identification & Quantification (UV, MS/MS) G->H I Data Interpretation H->I Axitinib_Sample Axitinib Sample (API or Formulation) Axitinib_Sample->A Axitinib_Sample->B Axitinib_Sample->C Axitinib_Sample->D Axitinib_Sample->E

Caption: General experimental workflow for forced degradation studies of axitinib.

References

Minimizing in-source fragmentation of Axitinib sulfoxide in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in-source fragmentation of Axitinib sulfoxide during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A: In-source fragmentation (ISF) is the unintended breakdown of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This is problematic because it can lead to an underestimation of the intact analyte, inaccurate quantification, and the potential for misidentification of fragment ions as other metabolites. For a metabolite like this compound, which is a key product of Axitinib metabolism, accurate measurement is crucial for pharmacokinetic and drug metabolism studies.[2]

Q2: What are the primary causes of in-source fragmentation of this compound?

A: The primary causes of in-source fragmentation in electrospray ionization (ESI) mass spectrometry, the technique commonly used for Axitinib analysis, are excessive energy being applied to the analyte ions in the ion source.[3][4][5] This energy can come from two main sources:

  • High Cone Voltage (or Fragmentor/Nozzle-Skimmer Potential): This voltage, applied between the sampling cone and the skimmer, can accelerate ions and cause them to collide with gas molecules, leading to fragmentation.

  • High Source Temperature: Elevated temperatures in the ion source can provide enough thermal energy to induce the breakdown of thermally labile molecules like some drug metabolites.

Q3: I am observing a significant peak that I suspect is a fragment of this compound. What are the likely m/z values for Axitinib and its sulfoxide metabolite?

A: Axitinib typically shows a protonated molecule [M+H]⁺ at an m/z of 387. This compound is an oxidation product, meaning an oxygen atom is added. Therefore, you would expect the protonated molecule [M+H]⁺ for this compound to be at an m/z of approximately 403 (387 + 16). Common fragments of Axitinib have been reported, and similar fragmentation patterns might be expected for the sulfoxide metabolite, although specific data for this compound fragmentation is limited in the provided search results.

Q4: How can I minimize the in-source fragmentation of this compound?

A: To minimize in-source fragmentation, the goal is to use "softer" ionization conditions. This can be achieved by systematically optimizing the ion source parameters. The most critical parameters to adjust are:

  • Cone Voltage (or Fragmentor/Nozzle-Skimmer Potential): Gradually decrease the cone voltage to the lowest value that still provides adequate ion intensity for the intact this compound molecule.

  • Source Temperature: Lower the source temperature in increments to find a balance between efficient desolvation and minimal fragmentation.

  • Nebulizer and Heater Gas Flow: Optimizing these gas flows can also influence the ionization efficiency and the energy transferred to the ions.

It is recommended to perform a tuning experiment by infusing a standard solution of this compound and varying these parameters to find the optimal conditions for maximizing the [M+H]⁺ ion intensity while minimizing fragment ion formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low intensity of this compound precursor ion and high intensity of fragment ions. In-source fragmentation due to harsh ion source conditions.1. Decrease Cone Voltage/Fragmentor Voltage: Reduce the voltage in small increments (e.g., 5-10 V at a time) and monitor the ion intensities. 2. Lower Source Temperature: Decrease the source temperature by 10-20°C at a time. 3. Optimize Gas Flows: Adjust nebulizer and heater gas flows to ensure proper desolvation without excessive ion acceleration.
Inconsistent quantification results for this compound. Variable in-source fragmentation between samples or batches.1. Standardize Ion Source Parameters: Ensure that the optimized, "soft" ion source parameters are consistently applied across all runs. 2. Use an Internal Standard: Employ a stable, isotopically labeled internal standard for this compound if available, or a structurally similar compound that does not undergo significant in-source fragmentation.
Difficulty in distinguishing between in-source fragments and co-eluting metabolites. In-source fragmentation is generating ions with m/z values that are identical to other potential metabolites.1. Optimize Chromatographic Separation: Improve the liquid chromatography method to ensure that this compound is well-separated from other metabolites. 2. Perform MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the precursor ion of this compound in the collision cell. This will produce a characteristic fragmentation pattern that can be used for specific identification and quantification, independent of in-source fragments.

Experimental Protocols

Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
  • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected m/z of the this compound precursor ion (e.g., m/z 100-500).

  • Begin with a moderate cone voltage (e.g., 30 V) and acquire a mass spectrum.

  • Systematically decrease the cone voltage in increments of 5 V (e.g., 30 V, 25 V, 20 V, 15 V, 10 V). At each voltage, acquire a new mass spectrum.

  • Analyze the spectra to determine the cone voltage that provides the highest intensity for the precursor ion of this compound (m/z ~403) and the lowest intensity for any observed fragment ions.

  • Select the optimal cone voltage for your analytical method.

Visualizations

Logical Workflow for Minimizing In-Source Fragmentation

workflow Workflow for Minimizing In-Source Fragmentation of this compound cluster_problem Problem Identification cluster_optimization Parameter Optimization cluster_verification Verification & Analysis cluster_solution Solution problem Observe High In-Source Fragmentation of this compound cone_voltage Decrease Cone Voltage/ Fragmentor Voltage problem->cone_voltage Primary Action source_temp Lower Source Temperature problem->source_temp Secondary Action gas_flow Optimize Nebulizer/ Heater Gas Flow problem->gas_flow Tertiary Action monitor Monitor Precursor/ Fragment Ion Ratio cone_voltage->monitor source_temp->monitor gas_flow->monitor chromatography Improve Chromatographic Separation monitor->chromatography If fragments still interfere msms Utilize MS/MS for Specific Detection monitor->msms For confirmation solution Minimized Fragmentation & Accurate Quantification monitor->solution If fragmentation is minimized chromatography->solution msms->solution

Caption: A logical workflow for troubleshooting and minimizing in-source fragmentation.

Signaling Pathway of In-Source Fragmentation

fragmentation_pathway Conceptual Pathway of In-Source Fragmentation cluster_source Ion Source cluster_fragmentation Fragmentation Zone (High Energy) cluster_analyzer Mass Analyzer Analyte This compound (Intact Molecule) Protonated [M+H]⁺ (Protonated Molecule) Analyte->Protonated Ionization (ESI) Fragment Fragment Ion(s) Protonated->Fragment Excess Energy (High Cone Voltage/ Temperature) Detection Detection of [M+H]⁺ and Fragment Ions Protonated->Detection Desired Path Fragment->Detection Undesired Path

Caption: Conceptual illustration of the in-source fragmentation process.

References

Technical Support Center: Low-Level Detection of Axitinib Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Axitinib sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of this key metabolite of Axitinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound (M12) is a major, albeit pharmacologically inactive, metabolite of Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] Axitinib is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5 to form this compound.[1][3][4] Monitoring its levels in biological matrices can provide valuable insights into the metabolism and clearance of Axitinib, helping to understand the drug's pharmacokinetics in individual patients.

Q2: What is the most common analytical technique for the low-level detection of this compound?

A2: The most common and sensitive technique for the low-level detection of Axitinib and its metabolites, including the sulfoxide, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations typically found in biological samples.

Q3: What are the typical sample preparation methods for analyzing this compound in plasma?

A3: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Acetonitrile is frequently used for protein precipitation due to its simplicity and effectiveness.

Q4: What is the expected mass of the this compound precursor ion for mass spectrometry?

A4: The molecular weight of this compound is 402.5 g/mol . In positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 403.4.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q: I am not able to detect a signal for this compound. What are the possible reasons?

A:

  • Incorrect Mass Spectrometry Parameters:

    • Precursor/Product Ion Selection: Ensure you are using the correct m/z values for the precursor and product ions of this compound. For the precursor ion, you should target approximately m/z 403.4 for the [M+H]⁺ adduct. The product ions will need to be determined by infusing a standard solution of this compound and performing a product ion scan.

    • Ionization Polarity: Most methods for Axitinib use positive ion mode (ESI+). Confirm that your mass spectrometer is set to this mode.

  • Sample Degradation: Axitinib and its metabolites can be sensitive to light and temperature. Ensure samples are handled under appropriate conditions to prevent degradation.

  • Low Abundance: The concentration of this compound in your sample may be below the limit of detection of your current method. Consider optimizing the sample preparation to concentrate the analyte or adjusting the mass spectrometer settings for higher sensitivity.

Q: My chromatographic peak for this compound is broad or shows fronting/tailing. How can I improve the peak shape?

A:

  • Mobile Phase Composition: The pH and organic content of the mobile phase are critical. For basic compounds like Axitinib and its metabolites, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape by ensuring the analyte is in a single ionic form.

  • Column Choice: A C18 column is commonly used for the separation of Axitinib. Ensure your column is in good condition and appropriate for the analyte.

  • Injection Solvent: The solvent used to reconstitute your final extract should be of a similar or weaker elution strength than the initial mobile phase to ensure good peak focusing on the column. Injecting in a solvent that is too strong can lead to peak distortion.

Q: I am observing significant matrix effects (ion suppression or enhancement). What can I do to mitigate this?

A:

  • Improve Sample Cleanup: If you are using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction or solid-phase extraction to remove more of the interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to ensure that this compound elutes in a region free from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects. If a labeled standard for the sulfoxide is not available, a labeled standard for Axitinib can be used, but with the understanding that it may not perfectly mimic the ionization behavior of the sulfoxide.

Q: My recovery of this compound is low and inconsistent. How can I improve it?

A:

  • Optimize Extraction Solvent: If using LLE, test different organic solvents to find one that provides the best extraction efficiency for the more polar sulfoxide metabolite compared to the parent drug.

  • Adjust pH during Extraction: The pH of the sample during LLE can significantly impact the extraction recovery of ionizable compounds. Experiment with adjusting the sample pH before extraction.

  • SPE Sorbent Selection: If using SPE, ensure the sorbent chemistry is appropriate for retaining and eluting this compound.

Experimental Protocols

Detailed Methodology for Low-Level Detection of this compound by LC-MS/MS

This protocol is a recommended starting point and may require optimization for your specific instrumentation and sample matrix.

1. Preparation of Standards and Quality Controls

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Calibration Curve and QCs: Spike the appropriate volume of the working solutions into the blank biological matrix (e.g., plasma) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., low, medium, and high concentrations).

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard (e.g., Axitinib-d3 or another suitable compound).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Injection Volume 5-10 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transition This compound: Precursor m/z 403.4 -> Product ion (to be determined by infusion). Axitinib (for reference): m/z 387.1 -> 356.0 or 399.4 -> 283.1
Collision Energy To be optimized for this compound
Dwell Time 100 ms

Data Presentation

Table 1: LC-MS/MS Method Parameters for Axitinib Detection
ParameterMethod 1Method 2
Analyte AxitinibAxitinib
Internal Standard SunitinibNot specified
Sample Matrix Beagle Dog PlasmaMouse Blood
Sample Prep. Acetonitrile PrecipitationProtein Precipitation
Column Waters Acquity UPLC BEH C18 (50x2.1mm, 1.7µm)Not specified
Mobile Phase Acetonitrile and 0.1% Formic Acid in WaterAcetonitrile and 0.1% Formic Acid in Water
LLOQ 0.5 ng/mL6.25 nM
Linear Range 0.5 - 100 ng/mL6.25 - 1600 nM
Recovery >85.28%Not specified
Table 2: Metabolic Parameters for this compound Formation
EnzymeKm (µM)Vmax (pmol/min/pmol)
CYP3A4 4.09.6
CYP3A5 1.91.4

Mandatory Visualization

metabolic_pathway Axitinib Axitinib Sulfoxide This compound (M12) Axitinib->Sulfoxide Oxidation Enzymes CYP3A4/5 (Primary) CYP1A2, CYP2C19 (Minor) Enzymes->Axitinib

Caption: Metabolic pathway of Axitinib to this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add Acetonitrile + IS s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Evaporate Supernatant s3->s4 s5 Reconstitute s4->s5 a1 Inject Sample s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: Experimental workflow for this compound detection.

References

Validation & Comparative

Validation of an analytical method for Axitinib sulfoxide according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to Validated Analytical Methods for Axitinib Sulfoxide Analysis

This guide provides a comparative overview of validated analytical methods for the quantification of this compound, a major metabolite of the tyrosine kinase inhibitor Axitinib. The methodologies presented are based on established analytical techniques and have been validated in accordance with the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of Axitinib and its related substances.

Introduction to Axitinib and its Metabolite

Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[1] The primary route of clearance for Axitinib is through metabolism, primarily mediated by cytochrome P450 (CYP) 3A4/5, with minor contributions from other enzymes.[2][3] This metabolic process leads to the formation of several metabolites, with this compound (M12) being one of the most abundant.[2] Accurate and precise analytical methods are crucial for the pharmacokinetic and stability studies of Axitinib, requiring the quantification of its metabolites like this compound.

Comparison of Validated Analytical Methods

Various analytical methods have been developed and validated for the determination of Axitinib and its related compounds. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors is the most common technique. Below is a comparison of different RP-HPLC methods.

Table 1: Comparison of Validation Parameters for Axitinib Analytical Methods

ParameterMethod 1 (RP-HPLC)Method 2 (RP-HPLC)Method 3 (UPLC-MS/MS)
Linearity Range 15-45 µg/mL[4]10-50 mcg/mL0.5–100 ng/mL
Correlation Coefficient (r²) 0.9970.9990.9992
Accuracy (% Recovery) Not explicitly stated for sulfoxideGood percentage recovery84.72%–93.56%
Precision (%RSD) < 2%Not explicitly stated for sulfoxideWithin 8.64%
Limit of Detection (LOD) Not specified1.1 µg/mLNot specified
Limit of Quantification (LOQ) Not specified3.2 µg/mL0.5 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on the information available in the referenced publications and are intended to provide a comprehensive understanding of the experimental setup.

Method 1: RP-HPLC for Axitinib
  • Chromatographic Conditions:

    • Column: C18 column

    • Mobile Phase: Triethylamine Buffer: Acetonitrile (50:50)

    • Detection: 254 nm

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of Axitinib and dissolve it in 100 ml of the mobile phase to get a concentration of 100 µg/ml.

    • From this stock solution, prepare a working standard of 30 µg/ml by diluting 3 ml to 10 ml with the mobile phase.

  • Validation Procedures:

    • Linearity: A series of dilutions in the range of 15-45 µg/ml were prepared from the stock solution to establish the linearity of the method.

    • Accuracy: Determined by recovery studies at three different concentration levels.

    • Precision: Assessed by repeatability analysis, with the acceptance criteria for %RSD being less than 2.

Method 2: RP-HPLC for Axitinib in API and Marketed Formulation
  • Chromatographic Conditions:

    • Column: Symmetry ODS C18 (4.6 x 250mm, 5μm)

    • Mobile Phase: Acetonitrile: Methanol (80:20% v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: 272 nm

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Axitinib.

    • For linearity, prepare a series of solutions with concentrations ranging from 10-50 mcg/mL.

  • Validation Procedures According to ICH Guidelines:

    • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components was verified.

    • Linearity: Established in the concentration range of 10-50 mcg/mL with a correlation coefficient of 0.999.

    • Accuracy: Determined through recovery studies.

    • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were found to be 1.1 µg/mL and 3.2 µg/mL, respectively.

Method 3: UPLC-MS/MS Analysis of Axitinib
  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: 0.1% formic acid and acetonitrile.

    • Detection: Mass spectrometry.

  • Sample Preparation:

    • Details on sample preparation from biological matrices would be specific to the study.

  • Validation Procedures:

    • Linearity: A linear relationship was observed in the concentration range of 0.5–100 ng/mL with a correlation coefficient (r²) of 0.9992.

    • Precision: The intraday and interday precision (%RSD) were within 8.64%.

    • Accuracy (Recovery): The average recovery rate for Axitinib was between 84.72% and 93.56%.

    • Lower Limit of Quantification (LLOQ): The LLOQ for Axitinib was determined to be 0.5 ng/mL.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH Q2(R1) guidelines. This process ensures that the analytical procedure is suitable for its intended purpose.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method & Scope method_dev Analytical Method Development start->method_dev pre_validation Pre-Validation (System Suitability) method_dev->pre_validation validation Method Validation (ICH Q2(R1) Parameters) pre_validation->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Validation Report & Documentation specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Method Implementation for Routine Use documentation->end

Caption: Workflow for analytical method validation as per ICH guidelines.

References

A Head-to-Head Comparison: Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Axitinib Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a comprehensive cross-validation comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of Axitinib sulfoxide, a primary metabolite of the tyrosine kinase inhibitor, Axitinib.

This document outlines the performance characteristics of both methods, offering detailed experimental protocols and a clear workflow for cross-validation, ensuring data integrity and consistency across different analytical platforms.

Performance Characteristics: A Comparative Analysis

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. Below is a summary of typical performance data for the analysis of Axitinib, which can be extrapolated to its sulfoxide metabolite.

ParameterHPLC-UVLC-MS/MS
Linearity Range 2 - 200 ng/mL[1][2]0.20 - 125.30 ng/mL[3]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1]0.20 ng/mL
Accuracy (% Bias) Within ±15%-12.2% to 15.0%
Precision (% RSD) < 15%< 16.7%
Selectivity Good, but potential for interference from co-eluting compounds.High, based on mass-to-charge ratio, minimizing interferences.
Run Time ~10 minutes~4 minutes

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on established methods for Axitinib analysis and can be adapted for this compound.

HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

Chromatographic Conditions:

  • Column: Kromosil C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of buffer (pH 4.6) and acetonitrile in a 65:35 v/v ratio

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 320 nm

  • Injection Volume: 10 µL

Sample Preparation (Protein Precipitation):

  • To 250 µL of plasma, add the internal standard.

  • Add 2 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes and then centrifuge at 3200 rpm for 3 minutes.

  • Collect the supernatant and inject it into the HPLC system.

LC-MS/MS Method

This method offers superior sensitivity and selectivity, making it ideal for bioequivalence studies and therapeutic drug monitoring.

Chromatographic Conditions:

  • Column: Eclipse Phenyl (100 x 3.0 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in 10 mM ammonium formate (60:40 v/v)

  • Flow Rate: 0.9 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add the internal standard.

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Cross-Validation Workflow

Cross-validation is essential to ensure that data from two different analytical methods are comparable and interchangeable. The process involves analyzing the same set of quality control (QC) samples and incurred study samples by both the HPLC and LC-MS/MS methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation cluster_acceptance Acceptance Criteria QC_Samples Prepare QC Samples (Low, Mid, High) HPLC_Analysis Analyze Samples by HPLC-UV QC_Samples->HPLC_Analysis LCMS_Analysis Analyze Samples by LC-MS/MS QC_Samples->LCMS_Analysis Study_Samples Prepare Incurred Study Samples Study_Samples->HPLC_Analysis Study_Samples->LCMS_Analysis Compare_Results Compare Concentration Data HPLC_Analysis->Compare_Results LCMS_Analysis->Compare_Results Acceptance Difference within ±20% for ≥67% of samples Compare_Results->Acceptance

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

The acceptance criteria for cross-validation, as recommended by regulatory bodies like the FDA and EMA, typically state that the difference between the values obtained from the two methods should be within ±20% for at least 67% of the analyzed samples. This ensures a high degree of concordance between the two analytical techniques.

References

Axitinib vs. Axitinib Sulfoxide: A Comparative Analysis of In Vitro Activity on VEGFR2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the in vitro activity of the tyrosine kinase inhibitor Axitinib and its primary metabolite, Axitinib sulfoxide, on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Axitinib is a potent, second-generation inhibitor of VEGFRs 1, 2, and 3, playing a crucial role in anti-angiogenic cancer therapies. Its primary route of clearance is through metabolism, with this compound being one of its major metabolites. Understanding the comparative activity of the parent drug and its metabolites is essential for a comprehensive pharmacological assessment.

In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of Axitinib and this compound against VEGFR2.

CompoundTargetAssay TypeIC50 Value
Axitinib VEGFR2Kinase Assay0.2 nM[1]
This compound (M12) VEGFR2Phosphorylation Assay≥ 80 nM (>400-fold less active than Axitinib)[2]

IC50 (Half-maximal inhibitory concentration) is the measure of the concentration of a drug that is required for 50% inhibition of a biological process.

The data clearly indicates that Axitinib is a highly potent inhibitor of VEGFR2 with sub-nanomolar activity. In contrast, its sulfoxide metabolite is considered pharmacologically inactive, being at least 400-fold less potent than the parent compound in inhibiting VEGFR2 phosphorylation[2].

Experimental Protocols

The determination of the in vitro inhibitory activity of compounds like Axitinib on VEGFR2 typically involves a kinase assay. A common method is a luminescent kinase assay, which measures the amount of ATP remaining after the kinase reaction.

Principle of the VEGFR2 Kinase Assay:

The VEGFR2 enzyme facilitates the transfer of a phosphate group from ATP to a substrate. In the presence of an inhibitor, the kinase activity is diminished, leading to a lower consumption of ATP. A luciferase-based reagent is then added, which utilizes the remaining ATP to generate a luminescent signal. This signal is inversely proportional to the kinase activity; a high signal indicates low kinase activity (high inhibition), while a low signal signifies high kinase activity (low inhibition).

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Thaw 5x Kinase Buffer, ATP solution, and the substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water.

    • Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and substrate.

  • Inhibitor Preparation:

    • Prepare a stock solution of the test compound (e.g., Axitinib) in 100% DMSO.

    • Create serial dilutions of the test inhibitor at the desired concentrations.

  • Assay Procedure (96-well plate format):

    • Add the Master Mix to each well of a 96-well plate.

    • Add the serially diluted test inhibitor to the designated wells.

    • Include positive controls (no inhibitor) and blank controls (no enzyme).

    • Add the diluted VEGFR2 enzyme to all wells except the blank controls to initiate the kinase reaction.

    • Incubate the plate at 30°C for approximately 45 minutes.

  • Signal Detection:

    • After incubation, add a luminescent kinase assay reagent (e.g., Kinase-Glo™) to each well.

    • Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the VEGFR2 signaling pathway and the experimental workflow for its inhibition assay.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_inactive VEGFR2 (Inactive) VEGF->VEGFR2_inactive Binds to VEGFR2_active VEGFR2 Dimer (Active/Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2_active->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Promotes Axitinib Axitinib Axitinib->VEGFR2_active Inhibits (ATP-binding site)

Caption: VEGFR2 signaling pathway and the inhibitory action of Axitinib.

Kinase_Assay_Workflow start Start reagents Prepare Reagents (Buffer, ATP, Substrate) start->reagents plate Add Reagents and Inhibitor to Plate reagents->plate inhibitor Prepare Serial Dilutions of Test Compound inhibitor->plate enzyme Add VEGFR2 Enzyme to Initiate Reaction plate->enzyme incubation Incubate at 30°C enzyme->incubation detection Add Luminescent Reagent & Read Plate incubation->detection analysis Data Analysis (Calculate IC50) detection->analysis end End analysis->end

Caption: Experimental workflow for a VEGFR2 in vitro kinase inhibition assay.

References

Assessing the Pharmacological Inactivity of Axitinib Sulfoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of the anti-cancer drug Axitinib and its major metabolite, Axitinib sulfoxide. The data presented herein demonstrates the significantly attenuated activity of this compound, supporting its classification as a pharmacologically inactive metabolite. This information is critical for researchers and clinicians in understanding the pharmacokinetic and pharmacodynamic profile of Axitinib.

Executive Summary

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis, a process crucial for tumor growth and metastasis.[1][2][3] Following administration, Axitinib is primarily metabolized in the liver to two major metabolites: this compound (M12) and Axitinib N-glucuronide (M7).[4] Extensive in vitro studies have been conducted to characterize the pharmacological activity of these metabolites. The findings conclusively show that this compound is substantially less potent than the parent drug, Axitinib, in inhibiting VEGFR-2, the primary target for its anti-angiogenic effects. Specifically, this compound exhibits an inhibitory potency that is at least 400-fold lower than that of Axitinib.

Comparative Pharmacological Data

The following tables summarize the in vitro inhibitory activities of Axitinib and the comparative potency of its sulfoxide metabolite.

Table 1: In Vitro Inhibitory Activity (IC50) of Axitinib against VEGFRs

CompoundVEGFR-1 (IC50, nM)VEGFR-2 (IC50, nM)VEGFR-3 (IC50, nM)
Axitinib0.10.20.1-0.3

Table 2: Comparative Potency of this compound against VEGFR-2

CompoundComparative Potency vs. Axitinib (VEGFR-2 Inhibition)
This compound≥400-fold less potent

Experimental Protocols

To determine the pharmacological activity of Axitinib and its metabolites, two key types of in vitro assays are typically employed: biochemical kinase assays and cell-based functional assays.

VEGFR Kinase Inhibition Assay (In Vitro)

Objective: To measure the direct inhibitory effect of a compound on the kinase activity of purified VEGFR enzymes.

Methodology:

  • Reagents and Materials:

    • Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 kinase domains.

    • ATP (Adenosine triphosphate).

    • A specific peptide substrate for the VEGFR kinase.

    • Axitinib and this compound standards.

    • Kinase assay buffer.

    • 96-well microplates.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A solution of the recombinant VEGFR kinase is prepared in the kinase assay buffer.

    • Serial dilutions of Axitinib and this compound are prepared and added to the wells of the microplate.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP to each well.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • The reaction is stopped, and the amount of ATP remaining or ADP produced is quantified using a detection reagent. The signal is measured using a luminometer.

    • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Endothelial Cell Proliferation and Tube Formation Assay (Cell-Based)

Objective: To assess the effect of a compound on the proliferation and angiogenic potential of human endothelial cells.

Methodology:

  • Cell Line:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used as they are a primary cell line that readily forms capillary-like structures.

  • Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay):

    • HUVECs are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Axitinib or this compound.

    • After a defined incubation period (e.g., 72 hours), a reagent that measures cell viability (e.g., MTT or a luminescent cell viability reagent) is added to each well.

    • The absorbance or luminescence is measured, which correlates with the number of viable cells.

    • The concentration of the compound that inhibits cell proliferation by 50% (IC50) is determined.

  • Tube Formation Assay:

    • A layer of basement membrane matrix (e.g., Matrigel®) is coated onto the wells of a 96-well plate and allowed to solidify.

    • HUVECs are seeded onto the matrix in the presence of various concentrations of Axitinib or this compound.

    • The plate is incubated for a period (e.g., 6-18 hours) to allow for the formation of capillary-like tube structures.

    • The formation of tubes is visualized and quantified using a microscope and image analysis software. Parameters such as total tube length, number of junctions, and number of loops are measured.

    • The inhibitory effect of the compounds on angiogenesis is assessed by comparing the extent of tube formation in treated wells to that in control (untreated) wells.

Visualizing the Pathways

To better understand the mechanism of action and metabolism, the following diagrams illustrate the VEGFR signaling pathway and the metabolic conversion of Axitinib.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binding P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Activation P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 P3 Cell Proliferation, Migration, Survival (Angiogenesis) P2->P3 Axitinib Axitinib Axitinib->P1 Inhibition

Caption: Simplified VEGFR Signaling Pathway and the Point of Inhibition by Axitinib.

Axitinib_Metabolism Axitinib Axitinib (Active Drug) Sulfoxide This compound (Inactive Metabolite) Axitinib->Sulfoxide Oxidation Enzymes CYP3A4/5 (Liver)

Caption: Metabolic Conversion of Axitinib to its Inactive Sulfoxide Metabolite.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_compounds Test Compounds cluster_results Data Analysis & Conclusion Kinase_Assay VEGFR Kinase Assay (IC50 Determination) Comparison Compare IC50 Values & Functional Effects Kinase_Assay->Comparison Cell_Assay Endothelial Cell Assays (Proliferation & Tube Formation) Cell_Assay->Comparison Axitinib Axitinib Axitinib->Kinase_Assay Axitinib->Cell_Assay Sulfoxide This compound Sulfoxide->Kinase_Assay Sulfoxide->Cell_Assay Conclusion Determine Pharmacological Inactivity of Metabolite Comparison->Conclusion

Caption: General Experimental Workflow for Assessing Pharmacological Activity.

Conclusion

The presented data, derived from established in vitro experimental models, consistently demonstrates that this compound, the primary oxidative metabolite of Axitinib, is pharmacologically inactive. Its potency in inhibiting VEGFR-2 is at least 400 times lower than that of the parent compound. This significant reduction in activity indicates that the therapeutic effects of Axitinib are attributable to the parent drug and not its sulfoxide metabolite. This understanding is crucial for accurate pharmacokinetic modeling and for predicting the clinical efficacy and safety profile of Axitinib.

References

A Guideline for Inter-Laboratory Quantification of Axitinib Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of methodologies for the quantification of Axitinib sulfoxide, a major metabolite of the tyrosine kinase inhibitor Axitinib. The aim is to assist researchers, scientists, and drug development professionals in establishing and validating robust bioanalytical methods. The information presented is a synthesis of established analytical techniques and provides a framework for a hypothetical inter-laboratory comparison.

Introduction

Axitinib is an oral medication approved for the treatment of advanced renal cell carcinoma. Its primary route of clearance is through metabolism, with this compound (M12) and Axitinib N-glucuronide (M7) being the two major metabolites found in human plasma.[1][2] The formation of this compound is predominantly catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][3][4] Accurate quantification of this compound is crucial for comprehensive pharmacokinetic and metabolic studies of Axitinib. This document outlines a standardized protocol for a proposed inter-laboratory comparison to ensure consistency and reliability of analytical data across different research facilities.

Metabolic Pathway of Axitinib

The metabolic conversion of Axitinib to this compound is a critical pathway in its biotransformation. The following diagram illustrates this process.

Axitinib Axitinib Axitinib_Sulfoxide This compound (M12) Axitinib->Axitinib_Sulfoxide Sulfoxidation CYP3A4_5 CYP3A4/5 CYP3A4_5->Axitinib_Sulfoxide

Figure 1: Metabolic conversion of Axitinib to this compound.

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes hypothetical data from a mock inter-laboratory comparison for the quantification of this compound in human plasma using different analytical methods. This data is representative of typical performance characteristics observed in bioanalytical assays for small molecules.

LaboratoryMethodLLOQ (ng/mL)Accuracy (%) at LQCPrecision (%CV) at LQCAccuracy (%) at MQCPrecision (%CV) at MQCAccuracy (%) at HQCPrecision (%CV) at HQC
Lab ALC-MS/MS0.198.55.2101.23.899.14.5
Lab BUPLC-MS/MS0.05102.34.599.82.9100.53.2
Lab CHPLC-UV1.095.88.7103.56.597.97.1
Lab DLC-MS/MS0.1100.96.198.74.2101.85.3
Lab EUPLC-MS/MS0.0599.23.9100.12.599.62.8

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

Experimental Protocols

A standardized experimental protocol is essential for a successful inter-laboratory comparison. The following outlines a recommended workflow and specific methodologies for the quantification of this compound.

Experimental Workflow

The general workflow for the bioanalysis of this compound is depicted in the following diagram.

Start Plasma Sample Collection Spiking Spiking with Internal Standard Start->Spiking Extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Analysis LC-MS/MS or UPLC-MS/MS Analysis Evaporation->Analysis Data Data Processing and Quantification Analysis->Data End Report Generation Data->End

Figure 2: Bioanalytical workflow for this compound quantification.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., Axitinib-d7 sulfoxide).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Specific parent and product ion transitions for this compound and the internal standard should be determined and optimized.

Method Validation

All participating laboratories should validate their methods according to established regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple concentration levels (LQC, MQC, HQC).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte.

  • Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the biological matrix.

Conclusion

This guide provides a foundational framework for conducting an inter-laboratory comparison of this compound quantification. Adherence to a standardized protocol and rigorous method validation are paramount for achieving comparable and reliable data across different laboratories. The use of advanced analytical techniques such as LC-MS/MS or UPLC-MS/MS is recommended for achieving the required sensitivity and selectivity for pharmacokinetic and metabolic studies.

References

Comparison of Axitinib sulfoxide levels in different patient populations

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Axitinib Sulfoxide Levels in Diverse Patient Populations

This guide offers a detailed comparison of this compound levels across various patient populations, intended for researchers, scientists, and professionals in drug development. The information is compiled from pharmacokinetic studies of axitinib, focusing on its primary metabolite, this compound.

Executive Summary

Axitinib, a potent tyrosine kinase inhibitor, is primarily metabolized in the liver by cytochrome P450 3A4/5 (CYP3A4/5) to form its major circulating metabolites, this compound (M12) and axitinib N-glucuronide (M7).[1][2] this compound is considered pharmacologically inactive.[1] While direct comparative studies on this compound levels across different patient populations are limited, inferences can be drawn from the pharmacokinetics of the parent drug, axitinib. Factors influencing CYP3A4/5 activity, such as hepatic function and co-administered medications, are expected to impact the formation and plasma concentrations of this compound.

Data Presentation: this compound Levels

The following table summarizes the anticipated relative plasma levels of this compound in different patient populations based on the known metabolism of axitinib. It is important to note that these are qualitative comparisons inferred from pharmacokinetic data of the parent drug, as direct quantitative comparisons of the metabolite are not extensively available.

Patient PopulationExpected this compound Levels (Relative to Healthy Adults)Rationale
Healthy Adult Volunteers BaselineNormal metabolic capacity.
Patients with Renal Cell Carcinoma Similar to Healthy AdultsNo significant difference in axitinib clearance observed.[1]
Patients with Mild Hepatic Impairment Similar to Healthy AdultsAxitinib exposure is similar to subjects with normal hepatic function.[3]
Patients with Moderate Hepatic Impairment Potentially LowerAxitinib clearance is reduced, leading to a two-fold increase in parent drug exposure. This suggests a decreased metabolic conversion to this compound.
Patients with Severe Hepatic Impairment Not StudiedThe use of axitinib in this population has not been studied.
Patients with Renal Impairment (Mild to Severe) Similar to Healthy AdultsAxitinib pharmacokinetics and clearance are similar regardless of baseline renal function.
Patients on Strong CYP3A4/5 Inhibitors (e.g., Ketoconazole) LowerInhibition of CYP3A4/5 would decrease the metabolism of axitinib to its sulfoxide metabolite, leading to higher plasma concentrations of the parent drug.
Patients on Strong CYP3A4/5 Inducers (e.g., Rifampin) HigherInduction of CYP3A4/5 would accelerate the metabolism of axitinib, likely resulting in increased formation of this compound and lower plasma concentrations of the parent drug.

Experimental Protocols

Quantification of Axitinib and this compound in Human Plasma by LC-MS/MS

This section details a representative bioanalytical method for the simultaneous quantification of axitinib and its sulfoxide metabolite in human plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 20 µL of an internal standard solution (e.g., sunitinib in methanol).

  • Add 250 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution: A suitable gradient to separate axitinib, this compound, and the internal standard.

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Axitinib: m/z 387.1 → 356.1

    • This compound: m/z 403.1 → 372.1

    • Internal Standard (Sunitinib): m/z 399.2 → 283.2

  • Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard.

Visualizations

Metabolic Pathway of Axitinib

Metabolic Pathway of Axitinib Axitinib Axitinib Sulfoxide This compound (M12) (Pharmacologically Inactive) Axitinib->Sulfoxide Oxidation N_Glucuronide Axitinib N-Glucuronide (M7) (Pharmacologically Inactive) Axitinib->N_Glucuronide Glucuronidation CYP3A4_5 CYP3A4/5 (Major) CYP3A4_5->Axitinib UGT1A1 UGT1A1 (Major) UGT1A1->Axitinib Other_CYPs CYP1A2, CYP2C19 (Minor) Other_CYPs->Axitinib

Caption: Primary metabolic pathways of axitinib.

Experimental Workflow for this compound Quantification

Workflow for this compound Quantification Plasma_Sample Human Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Caption: Bioanalytical workflow for plasma sample analysis.

References

Axitinib Sulfoxide: The Inactive Control for Precise Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), is a cornerstone of cancer research and therapy. To ensure the specificity of its effects in biological assays, a reliable negative control is paramount. Axitinib sulfoxide, the primary and pharmacologically inactive metabolite of Axitinib, serves as the ideal candidate for this role. This guide provides a comprehensive comparison of Axitinib and this compound, supported by experimental data and detailed protocols, to aid researchers in designing robust and well-controlled experiments.

Axitinib exerts its anti-angiogenic effects by targeting the ATP-binding site of VEGFRs, primarily VEGFR-1, -2, and -3, thereby inhibiting downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[1][2] In contrast, its major metabolite, this compound (also known as M12), is considered pharmacologically inactive.[3][4][5] This dramatic difference in activity makes this compound an excellent negative control to differentiate the specific anti-VEGFR effects of Axitinib from any potential off-target or non-specific cellular responses.

Comparative Analysis: Axitinib vs. This compound

The potency of Axitinib in inhibiting VEGFRs is well-documented, with IC50 values in the sub-nanomolar range. In stark contrast, this compound exhibits significantly diminished activity. Studies have shown that the major metabolites of Axitinib are at least 400-fold less active against the phosphorylation of VEGFR-2 compared to the parent compound.

CompoundTargetIC50 (in vitro)
Axitinib VEGFR-10.1 nM
VEGFR-20.2 nM
VEGFR-30.1-0.3 nM
PDGFRβ1.6 nM
c-Kit1.7 nM
This compound VEGFR-2> 80 nM (estimated based on ≥400-fold lower potency)

Signaling Pathway and Experimental Rationale

The following diagram illustrates the mechanism of action of Axitinib and the rationale for using this compound as a negative control. Axitinib blocks the phosphorylation of VEGFRs, thereby inhibiting downstream signaling. This compound, being unable to effectively bind to the receptor, allows for normal signaling to occur, thus isolating the specific inhibitory effects of Axitinib.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P1 P VEGFR->P1 Autophosphorylation P2 P VEGFR->P2 Downstream_Signaling Downstream Signaling (Proliferation, Migration, Survival) P1->Downstream_Signaling P2->Downstream_Signaling Axitinib Axitinib Axitinib->VEGFR Inhibits Axitinib_Sulfoxide Axitinib Sulfoxide Axitinib_Sulfoxide->VEGFR No significant inhibition

References

Axitinib Sulfoxide: A Comparative Guide to its Validation as a Biomarker of Axitinib Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Axitinib sulfoxide as a biomarker for Axitinib metabolism, with a particular focus on its performance against the alternative biomarker, Axitinib N-glucuronide. The information presented is supported by experimental data to aid researchers in drug development and clinical pharmacology in their assessment of metabolic pathways and biomarker utility.

Introduction to Axitinib Metabolism

Axitinib, a potent tyrosine kinase inhibitor, is primarily eliminated through hepatic metabolism. The cytochrome P450 (CYP) enzyme system, specifically CYP3A4 and CYP3A5, plays a major role in its oxidative metabolism.[1][2][3] Additionally, uridine diphosphate glucuronosyltransferase (UGT) 1A1 contributes to its metabolism via glucuronidation.[1][2] The two most abundant metabolites found in human plasma are this compound (M12) and Axitinib N-glucuronide (M7). Both of these major metabolites are considered pharmacologically inactive. Understanding the formation and kinetics of these metabolites is crucial for assessing drug-drug interactions, inter-individual variability in drug response, and for the development of reliable biomarkers of drug metabolism.

Quantitative Comparison of Major Axitinib Metabolites

The following tables summarize the key quantitative data from in vivo and in vitro studies, providing a direct comparison between this compound and Axitinib N-glucuronide.

Table 1: In Vivo Plasma Abundance of Axitinib and its Major Metabolites in Humans

CompoundPercentage of Total Radioactivity (0-12h AUC)
Axitinib22.5%
Axitinib N-glucuronide (M7)50.4%
This compound (M12)16.2%

Data from a human [14C]Axitinib study after a single 5 mg oral dose.

Table 2: In Vitro Enzyme Kinetics for the Formation of this compound and N-glucuronide

MetaboliteEnzymeKm (μM)Vmax (pmol/min/pmol CYP or pmol/min/mg protein)
This compound (M12) CYP3A44.09.6
CYP3A51.91.4
Axitinib N-glucuronide (M7) UGT1A10.758.3
Human Liver Microsomes2.78.9

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax (maximum velocity) represents the maximum rate of reaction. Data from in vitro studies using recombinant enzymes and human liver microsomes.

Validation of this compound as a Metabolic Biomarker

This compound is a major metabolite formed primarily by CYP3A4/5, the main enzymes responsible for Axitinib clearance. This direct link makes it a strong candidate as a biomarker for CYP3A4/5 activity and, consequently, for Axitinib metabolism. The formation of this compound is a direct reflection of the activity of the primary metabolic pathway for the parent drug.

Comparison with Axitinib N-glucuronide

While Axitinib N-glucuronide is more abundant in plasma, its formation is mediated by UGT1A1, which is considered a secondary pathway for Axitinib metabolism. Therefore, its levels may not as accurately reflect the overall metabolic clearance of Axitinib, which is predominantly driven by CYP3A4/5. For assessing the impact of CYP3A4/5 inducers or inhibitors on Axitinib pharmacokinetics, monitoring this compound would be a more direct and sensitive approach.

Experimental Protocols

In Vitro Metabolism of Axitinib using Human Liver Microsomes (HLM)

This protocol is designed to determine the kinetics of Axitinib metabolite formation in vitro.

Materials:

  • Axitinib

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • UDPGA (for glucuronidation assays)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of Axitinib in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLM (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Add Axitinib to the incubation mixture at various concentrations (e.g., 0.1 to 10 μM) and mix.

  • To initiate the reaction, add the NADPH regenerating system (and UDPGA for glucuronidation).

  • Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of this compound and N-glucuronide using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Quantification of Axitinib and its Metabolites by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of Axitinib, this compound, and Axitinib N-glucuronide in plasma or in vitro samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient elution to separate the analytes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for Axitinib, this compound, Axitinib N-glucuronide, and the internal standard.

Sample Preparation:

  • To a plasma or in vitro sample, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Axitinib_Metabolism_Pathway Axitinib Axitinib Sulfoxide This compound (M12) (Pharmacologically Inactive) Axitinib->Sulfoxide CYP3A4/5 (Major) Glucuronide Axitinib N-glucuronide (M7) (Pharmacologically Inactive) Axitinib->Glucuronide UGT1A1 (Minor) Minor_Oxidative Other Minor Oxidative Metabolites Axitinib->Minor_Oxidative CYP1A2, CYP2C19 Excretion Excretion Sulfoxide->Excretion Glucuronide->Excretion Minor_Oxidative->Excretion

Caption: Axitinib metabolic pathway.

Biomarker_Validation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Correlation cluster_validation Biomarker Validation HLM Human Liver Microsomes Kinetic_Analysis Enzyme Kinetic Analysis (Km, Vmax) HLM->Kinetic_Analysis Incubation with Axitinib rCYP Recombinant CYP Enzymes rCYP->Kinetic_Analysis rUGT Recombinant UGT Enzymes rUGT->Kinetic_Analysis Correlation Correlation Analysis Kinetic_Analysis->Correlation Clinical_Study Human [14C]Axitinib Study Metabolite_Quantification Quantification of Axitinib and Metabolites Clinical_Study->Metabolite_Quantification Radioactivity Measurement Patient_Samples Patient Plasma Samples Patient_Samples->Metabolite_Quantification LC-MS/MS Metabolite_Quantification->Correlation PK_Analysis Pharmacokinetic Analysis (AUC, Clearance) PK_Analysis->Correlation Validation Validated Biomarker of Metabolism Correlation->Validation

References

Measuring Axitinib Sulfoxide in Clinical Samples: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise measurement of drug metabolites is critical for comprehensive pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of analytical methods for quantifying Axitinib sulfoxide, the primary metabolite of the tyrosine kinase inhibitor Axitinib, in clinical samples. Experimental data, detailed protocols, and visual workflows are presented to support methodological evaluation and implementation.

Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), undergoes extensive metabolism in the liver, primarily forming this compound (M12) and Axitinib N-glucuronide (M7).[1] While this compound is considered pharmacologically inactive, its quantification is crucial for a complete understanding of Axitinib's disposition in the body. In human plasma, this compound and the parent drug are the major circulating components derived from the administered dose.

Comparative Analysis of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Axitinib and its metabolites in biological matrices due to its high sensitivity and selectivity. Various LC-MS/MS methods have been developed and validated for the measurement of Axitinib, and these can be adapted for the specific quantification of this compound. Below is a summary of performance characteristics from a representative LC-MS/MS method for Axitinib that can serve as a benchmark for a method tailored to this compound.

ParameterMethod 1: LC-MS/MS for AxitinibMethod 2 (Proposed): LC-MS/MS for this compound
Analyte AxitinibThis compound
Matrix Human Plasma, Capillary BloodHuman Plasma
Lower Limit of Quantification (LLOQ) 0.04 µg/L[2]Requires specific validation, expected to be in a similar range
Linearity Range 0.04 - 10 µg/LRequires specific validation
Intra-day Precision (%CV) 0.6 - 7.8%[2]Requires specific validation, target <15%
Inter-day Precision (%CV) 1.8 - 14%[2]Requires specific validation, target <15%
Accuracy (%) 87.7 - 116%[2]Requires specific validation, target 85-115%
Recovery (%) >85%Requires specific validation

Experimental Protocols

A robust and validated bioanalytical method is essential for reliable clinical sample analysis. The following is a detailed protocol for an LC-MS/MS method for the determination of Axitinib in human plasma, which can be adapted for this compound.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 250 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,142 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A reversed-phase C18 column (e.g., Kinetex 2.6 µm C18 100 Å, 100 x 3.0 mm) is suitable for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

  • Flow Rate: A flow rate of 0.3 mL/min is a typical starting point.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

  • MRM Transitions:

    • Axitinib: m/z 387.0 → 356.1

    • This compound: m/z 402.9 → 371.9

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound in clinical plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting vegfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Angiogenesis Angiogenesis, Cell Proliferation, Survival Transcription->Angiogenesis VEGF VEGF VEGF->VEGFR Axitinib Axitinib Axitinib->VEGFR

References

A Comparative Analysis of Axitinib's Metabolic Profiles: Humans vs. Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the interspecies differences in drug metabolism is paramount for the accurate extrapolation of preclinical safety and efficacy data to human clinical outcomes. This guide provides a detailed comparison of the metabolic profiles of Axitinib, a potent tyrosine kinase inhibitor, in humans versus common preclinical animal models.

Axitinib undergoes extensive metabolism, primarily in the liver, leading to the formation of various metabolites. The primary pathways of biotransformation are oxidation and glucuronidation. In humans, the oxidative metabolism is predominantly mediated by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5, with minor contributions from CYP1A2 and CYP2C19. The glucuronidation is mainly catalyzed by UGT1A1.[1][2][3] The two major metabolites that have been identified in human plasma are a sulfoxide metabolite (M12) and an N-glucuronide metabolite (M7), both of which are pharmacologically inactive.[2][3]

Quantitative Comparison of Axitinib Metabolism

To facilitate a direct comparison of Axitinib's metabolic fate across different species, the following tables summarize the available quantitative data on the parent drug and its major metabolites in plasma and excreta.

Table 1: Circulating Metabolites of Axitinib in Human Plasma

CompoundPercentage of Total Radioactivity in Plasma (AUC)
Axitinib (Parent Drug)50% - 75%
M12 (Sulfoxide)~15%
M7 (N-glucuronide)~10%

Data compiled from studies in healthy human subjects.

Table 2: Excretion Profile of Axitinib and its Metabolites in Humans (% of Administered Dose)

Route of EliminationAxitinib (Unchanged)M12 (Sulfoxide)M7 (N-glucuronide)Other Metabolites
Feces ~12%MajorMinorYes
Urine <1%MinorMinorYes

Data represents the cumulative excretion over 48 hours post-administration.

Metabolic Pathways of Axitinib

The biotransformation of Axitinib primarily involves two key pathways: oxidation and glucuronidation. The following diagram illustrates the major metabolic transformations of Axitinib.

Axitinib_Metabolism Axitinib Axitinib Oxidative_Metabolites Oxidative Metabolites Axitinib->Oxidative_Metabolites CYP3A4/5, CYP1A2, CYP2C19 Glucuronide_Metabolites Glucuronide Metabolites Axitinib->Glucuronide_Metabolites UGT1A1 M12 M12 (Sulfoxide) Oxidative_Metabolites->M12 M7 M7 (N-glucuronide) Glucuronide_Metabolites->M7

Figure 1: Major metabolic pathways of Axitinib.

Experimental Protocols

The characterization of Axitinib's metabolic profile in humans has been primarily achieved through studies involving the administration of radiolabeled Axitinib ([14C]Axitinib) to healthy volunteers. A summary of a typical experimental workflow is provided below.

Human Metabolism Study Protocol:

  • Subject Recruitment: Healthy adult male volunteers are recruited for the study.

  • Dosing: A single oral dose of [14C]Axitinib is administered to the subjects.

  • Sample Collection: Blood, urine, and fecal samples are collected at predetermined time points over a period of several days.

  • Sample Processing:

    • Plasma is separated from whole blood by centrifugation.

    • Urine and feces are homogenized.

  • Radioactivity Measurement: Total radioactivity in all samples is determined using liquid scintillation counting.

  • Metabolite Profiling and Identification:

    • Samples are analyzed by High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate the parent drug from its metabolites.

    • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the structures of the detected metabolites.

  • Data Analysis: The concentration-time profiles of Axitinib and its metabolites are determined, and pharmacokinetic parameters are calculated. The proportion of each metabolite is quantified based on its radioactivity relative to the total radioactivity.

Experimental_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase Dosing [14C]Axitinib Administration (Oral) Sample_Collection Blood, Urine, Feces Collection Dosing->Sample_Collection Sample_Processing Sample Processing (Plasma separation, Homogenization) Sample_Collection->Sample_Processing Radioactivity_Measurement Radioactivity Measurement (LSC) Sample_Processing->Radioactivity_Measurement Metabolite_Profiling Metabolite Profiling & ID (HPLC, MS, NMR) Sample_Processing->Metabolite_Profiling Data_Analysis Data Analysis (Pharmacokinetics, Metabolite Quantification) Metabolite_Profiling->Data_Analysis

Figure 2: Experimental workflow for a human metabolism study.

Conclusion

The metabolic profile of Axitinib is well-characterized in humans, with oxidation and glucuronidation being the major biotransformation pathways. The primary metabolites, M12 (sulfoxide) and M7 (N-glucuronide), are pharmacologically inactive. While preclinical studies in animal models such as mice and dogs have been conducted for safety assessment, detailed, publicly available quantitative data on the comparative metabolic profiles in these species are lacking. This data gap highlights the need for further research to enable a more comprehensive understanding of the interspecies differences in Axitinib metabolism, which is crucial for refining the drug development process and improving the prediction of human pharmacokinetics and safety from preclinical data.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Axitinib Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Axitinib sulfoxide, a metabolite of the chemotherapy agent Axitinib. Adherence to these guidelines is critical to protect laboratory personnel and the environment from potential harm.

Axitinib is recognized as a hazardous drug due to its genotoxic, teratogenic, embryotoxic, and fetotoxic properties observed in animal studies.[1] Therefore, this compound and materials contaminated with it must be managed as hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, double gloves, a disposable gown, and eye protection. All handling of the compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Waste Categorization and Segregation

Proper disposal begins with the correct categorization of waste. Chemotherapy waste is generally classified as either "trace" or "bulk" waste, each with specific disposal pathways.[2][3][4]

  • Trace Chemotherapy Waste: This category includes items with minimal residual amounts of the drug, defined as less than 3% of the original weight.[2] Examples include empty vials, used gloves, gowns, and other contaminated disposables.

  • Bulk Chemotherapy Waste: This includes any amount of the drug that exceeds the 3% threshold, such as unused or partially used vials, and materials used to clean up significant spills.

Table 1: Waste Categorization and Container Requirements

Waste TypeDescriptionContainer Type and ColorDisposal Method
Trace Waste Items with <3% residual this compoundYellow, labeled "Trace Chemotherapy Waste"Incineration
Bulk Waste Items with >3% residual this compound, unused drugBlack, labeled "Bulk Chemotherapy Waste" / "RCRA Hazardous Waste"Incineration
Contaminated Sharps Needles, syringes, etc. contaminated with any amountYellow sharps container, labeled "Chemo Sharps"Incineration

Step-by-Step Disposal Procedures

1. Trace Waste Disposal:

  • Place all items contaminated with trace amounts of this compound, such as used PPE and empty containers, into a designated yellow chemotherapy waste bag or container.
  • Ensure the container is properly sealed to prevent leaks.
  • Store the sealed container in a designated satellite accumulation area until it is collected by a licensed hazardous waste vendor.

2. Bulk Waste Disposal:

  • Carefully place all bulk this compound waste into a designated black RCRA hazardous waste container.
  • These containers must be robust, leak-proof, and have a secure lid.
  • Label the container clearly as "Hazardous Waste" and specify the contents.
  • Store in a designated, secure satellite accumulation area, ensuring incompatible chemicals are segregated.

3. Sharps Disposal:

  • Immediately place all sharps contaminated with this compound into a puncture-resistant, yellow sharps container specifically designated for chemotherapy waste.
  • Do not overfill the container.
  • Once the container is full, permanently seal it and place it in the designated accumulation area for pickup.

4. Spill Cleanup:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Wearing appropriate PPE, contain the spill using a chemotherapy spill kit.
  • Use absorbent pads to gently wipe up the spill, working from the outside in.
  • Place all cleanup materials, including contaminated PPE, into a black hazardous waste container.
  • Clean the spill area thoroughly with a suitable decontamination solution.

Important Considerations:

  • Never dispose of this compound or contaminated materials down the drain or in the regular trash.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to arrange for waste pickup.

  • All personnel handling chemotherapy waste must receive appropriate training on safe handling and emergency procedures.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Waste Disposal Workflow A Waste Generation (this compound) B Is it a sharp? A->B C Place in Yellow 'Chemo Sharps' Container B->C Yes D Is the container >3% full by weight? B->D No I Store in Designated Satellite Accumulation Area C->I E Bulk Waste D->E Yes F Trace Waste D->F No G Place in Black 'RCRA Hazardous' Container E->G H Place in Yellow 'Trace Chemo' Container F->H G->I H->I J Arrange for Pickup by Licensed Hazardous Waste Vendor I->J

Caption: Decision tree for the proper segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.